molecular formula C8H5Br2N B3029673 2-(2,5-Dibromophenyl)acetonitrile CAS No. 74533-21-4

2-(2,5-Dibromophenyl)acetonitrile

Cat. No.: B3029673
CAS No.: 74533-21-4
M. Wt: 274.94
InChI Key: OWSYQAWIZWILQN-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)acetonitrile ( 74533-21-4) is a valuable brominated building block in organic and medicinal chemistry research. Its molecular formula is C 8 H 5 Br 2 N, with a molecular weight of 274.94 g/mol . This compound is a solid that should be stored sealed in a dry environment, ideally between 2-8°C . The acetonitrile (cyanomethyl) group attached to the dibromophenyl scaffold offers a versatile synthetic handle; the nitrile functional group can be readily transformed into other valuable functional groups, such as carboxylic acids or amines, facilitating the construction of more complex molecular architectures . In research, this compound serves as a key precursor in catalytic cross-coupling reactions. For instance, derivatives of (2-bromophenyl)acetonitrile are employed in copper-catalyzed aromatic fluorination reactions, which are pivotal methodologies for creating aryl fluoride bonds in the development of pharmaceuticals and advanced materials . The specific substitution pattern of the bromine atoms on the phenyl ring directs subsequent metal-catalyzed coupling reactions, making it a strategic starting material for synthesizing functionalized molecules. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,5-dibromophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSYQAWIZWILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743442
Record name (2,5-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74533-21-4
Record name (2,5-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4), also known as 2,5-dibromobenzyl cyanide , is a specialized halogenated arylacetonitrile intermediate.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of indole-based alkaloids, serotonin receptor antagonists, and kinase inhibitors where the 2,5-substitution pattern allows for regioselective downstream functionalization.

Its value lies in its "orthogonal reactivity": the nitrile group (


) provides a handle for chain extension or cyclization, the ortho-bromine (C2) enables intramolecular ring closure (e.g., to form indoles), and the meta-bromine (C5) remains available for late-stage cross-coupling (e.g., Suzuki-Miyaura) to attach pharmacophores.
Physicochemical Profile
PropertyValueSource/Condition
CAS Number 74533-21-4Chemical Abstracts Service
Molecular Formula

-
Molecular Weight 274.94 g/mol -
Appearance White to off-white crystalline solidRecrystallized from cyclohexane
Melting Point 112–114 °CExperimental [1]
Solubility Soluble in EtOH, MeOH,

, DMSO; Insoluble in water
-
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)Moisture sensitive; store locked up

Synthesis & Manufacturing Protocols

The industrial and laboratory-scale synthesis of CAS 74533-21-4 typically proceeds via nucleophilic substitution of the corresponding benzyl halide. This route is preferred for its scalability and high yield (>90%).

Optimized Synthetic Route (Nucleophilic Substitution)

Reaction Principle:


 displacement of a benzylic halide by a cyanide anion.

Reagents:

  • Substrate: 2,5-Dibromobenzyl bromide (or chloride).

  • Nucleophile: Sodium Cyanide (

    
    ) or Potassium Cyanide (
    
    
    
    ).
  • Solvent: Ethanol (

    
    ) or Methanol (
    
    
    
    ).
  • Catalyst (Optional): Sodium Iodide (

    
    ) (Finkelstein condition to accelerate chloride displacement).
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,5-dibromobenzyl bromide in Ethanol (approx. 3-4 mL per mmol).

  • Addition: Add 1.1–1.2 eq of

    
     carefully. Caution: 
    
    
    
    is highly toxic.
  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute residue with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification: Recrystallize the crude solid from cyclohexane to obtain pure white crystals (MP 112–114 °C) [1].

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters Start 2,5-Dibromotoluene Bromination Radical Bromination (NBS, CCl4, hv) Start->Bromination Inter 2,5-Dibromobenzyl Bromide Bromination->Inter Cyanation Cyanation (NaCN, EtOH, Reflux) Inter->Cyanation Product 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4) Cyanation->Product

Caption: Linear synthesis pathway from commercially available 2,5-dibromotoluene to the target nitrile.

Applications in Drug Discovery

The 2,5-dibromo substitution pattern is the defining feature of this intermediate, enabling "Divergent Synthesis."

The "Indole Gateway"

The most prominent application is the synthesis of 5-bromoindole derivatives. The nitrile nitrogen and the ortho-bromine (position 2) can participate in metal-catalyzed cyclizations (e.g., copper or palladium-catalyzed cascades) or classical reductive cyclizations.

  • Mechanism: The nitrile is reduced to a phenethylamine or hydrolyzed/reduced to an aldehyde equivalent, which then cyclizes with the amine formed at the ortho position (via Buchwald coupling of the Br).

  • Result: A 5-bromoindole scaffold. The remaining bromine at position 5 is then available for Suzuki coupling to attach aryl groups, a common motif in 5-HT (Serotonin) receptor antagonists .

Divergent Reaction Pathways

DivergentPathways Core 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4) Hydrolysis Acid Hydrolysis (HCl/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4 or BH3) Core->Reduction Cyclization Pd-Catalyzed Cyclization (Buchwald-Hartwig type) Core->Cyclization Acid 2,5-Dibromophenylacetic Acid (Building Block) Hydrolysis->Acid Amine 2-(2,5-Dibromophenyl)ethylamine (Phenethylamine Scaffold) Reduction->Amine Indole 5-Bromoindole Derivatives (Pharma Core) Cyclization->Indole

Caption: Divergent utility of CAS 74533-21-4. The compound acts as a linchpin for accessing acids, amines, and heterocycles.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can liberate cyanide ions in vivo via metabolic oxidation (cytochrome P450).

  • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

Self-Validating Safety Protocol:

  • Cyanide Awareness: Always have a cyanide antidote kit (e.g., hydroxocobalamin) accessible when working with this compound or its synthesis reagents (NaCN).

  • Waste Disposal: Aqueous waste streams from the synthesis (containing excess cyanide) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Never acidify cyanide waste.

  • PPE: Double nitrile gloves, chemical safety goggles, and a functioning fume hood are non-negotiable.

References

  • Czech Patent Office. (2010). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Patent No. CZ301063B6. (Describes the synthesis and experimental melting point of 112–114 °C). Link

  • PubChem Database. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile (Analogous Compound Safety Data). National Library of Medicine. Link

  • Organic Syntheses. (1922).[2] Benzyl Cyanide Synthesis Protocols. Coll. Vol. 1, p. 107.[2] (Foundational protocol for arylacetonitrile synthesis). Link

Sources

2,5-dibromophenylacetonitrile chemical structure and molecular weight

[1]

Executive Summary

2,5-Dibromophenylacetonitrile (CAS: 74533-21-4) is a specialized arylacetonitrile derivative characterized by a benzene ring substituted with two bromine atoms at the ortho (2) and meta (5) positions relative to the acetonitrile moiety.[1][2] This specific substitution pattern places the two bromine atoms in a para relationship to each other, creating a unique electronic and steric environment.

It serves as a high-value intermediate in the synthesis of isoquinoline alkaloids , indole derivatives , and phenylacetic acid analogs . Its utility lies in the differential reactivity of the two bromine atoms—one sterically hindered by the acetonitrile tail and the other accessible—allowing for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery workflows.

Chemical Identity & Physicochemical Properties[3][4][5]

The following data characterizes the commercially available grade of the compound.

PropertyValue
Chemical Name 2,5-Dibromophenylacetonitrile
Synonyms 2,5-Dibromobenzyl cyanide; (2,5-Dibromophenyl)acetonitrile
CAS Registry Number 74533-21-4
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Structure Ar-CH₂-CN (Ar = 2,5-dibromophenyl)
Physical State Solid (Crystalline powder)
Melting Point 112 – 114 °C [1]
Boiling Point ~339 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
SMILES N#CCCc1cc(Br)ccc1Br

Structural Analysis & Reactivity

The 2,5-dibromo substitution pattern offers strategic advantages in scaffold design:

  • Regioselective Functionalization: The bromine at C5 is sterically unencumbered compared to the bromine at C2 (which is ortho to the acetonitrile group). In palladium-catalyzed cross-coupling, the C5-Br site typically reacts faster, allowing researchers to sequentially introduce different functional groups.

  • Metabolic Stability: The presence of heavy halogens blocks metabolic oxidation at the 2 and 5 positions, potentially increasing the half-life of drug candidates derived from this scaffold.

  • Acidic Alpha-Protons: The electron-withdrawing nature of the nitrile group, combined with the inductive effect of the ortho-bromine, increases the acidity of the benzylic protons (

    
    -CH₂), facilitating alkylation reactions.
    
Structural Diagram (DOT)

The following diagram illustrates the numbering and steric environment.

GFigure 1: Steric & Electronic Map of 2,5-DibromophenylacetonitrileC1C1(Linker)C2C2(Ortho-Br)C1->C2C6C6C1->C6CNCN(Nitrile)C1->CNFunctionalGroupC3C3C2->C3Br2BrC2->Br2StericallyHinderedC4C4C3->C4C5C5(Meta-Br)C4->C5C5->C6Br5BrC5->Br5ReactiveSite

Figure 1: The C5-Br site is more accessible for cross-coupling, while C2-Br is hindered by the acetonitrile tail.

Synthetic Pathways[5][7][8][9]

The industrial synthesis typically proceeds via the cyanodehalogenation of 2,5-dibromobenzyl halides. This method is preferred over direct cyanation of aryl halides due to milder conditions and higher yields.

Protocol: Synthesis from 2,5-Dibromotoluene

This protocol synthesizes the precursor benzyl bromide via radical halogenation, followed by nucleophilic substitution with cyanide.

Step 1: Radical Bromination

  • Reagents: 2,5-Dibromotoluene, N-Bromosuccinimide (NBS), AIBN (Catalyst).

  • Solvent: CCl₄ or Benzotrifluoride (greener alternative).

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: Free-radical substitution at the benzylic position.

Step 2: Cyanation (Nucleophilic Substitution)

  • Reagents: 2,5-Dibromobenzyl bromide, Sodium Cyanide (NaCN).

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water.

  • Conditions: Heat at 60–65°C for 9 hours [1].

  • Yield: ~91%.[3][4]

Experimental Workflow Diagram

SynthesisFigure 2: Synthetic Route via Benzyl Halide IntermediateStartStart: 2,5-DibromotolueneStep1Step 1: Radical Bromination(NBS, AIBN, Reflux)Start->Step1InterIntermediate:2,5-Dibromobenzyl BromideStep1->InterStep2Step 2: Cyanation(NaCN, Isopropyl Alcohol, 60°C)Inter->Step2FinalProduct:2,5-Dibromophenylacetonitrile(Yield: ~91%)Step2->Final

Figure 2: Two-step synthesis maximizing yield and purity via crystalline intermediate.

Applications in Drug Development[11][12][13][14][15]

Precursor to Phenylacetic Acids

Hydrolysis of the nitrile group (using H₂SO₄/H₂O or NaOH) yields 2,5-dibromophenylacetic acid .

  • Relevance: Halogenated phenylacetic acids are key scaffolds in the development of NSAIDs (non-steroidal anti-inflammatory drugs) and auxin-like plant growth regulators.

Synthesis of Isoquinolines

The compound undergoes Bischler-Napieralski cyclization after reduction to the phenethylamine.

  • Reduction: Nitrile

    
     2,5-Dibromophenethylamine (using LiAlH₄ or Borane).
    
  • Acylation: Reaction with an acid chloride.

  • Cyclization: POCl₃ mediated ring closure yields the dihydroisoquinoline core.

  • Relevance: This pathway is fundamental in synthesizing alkaloids with antiviral or antitumor properties.

Active Methylene Chemistry

The

  • Knoevenagel Condensation: Reaction with aldehydes to form acrylonitrile derivatives.

  • Mono-alkylation: Introduction of alkyl chains to modify lipophilicity (LogP) for blood-brain barrier penetration studies.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).

Critical Safety Protocols:

  • Cyanide Hazard: While the molecule itself is a nitrile, metabolic liberation of cyanide is possible. In the synthesis step (using NaCN), strictly adhere to cyanide protocols (keep antidote kit available).

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Spill Management: Do not wash into drains. Absorb with inert material and dispose of as hazardous organic waste.

References

  • Hradil, J., et al. (2012). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Patent CZ301063B6.

  • PubChem Database. (2024). 2,5-Dibromophenylacetonitrile (Compound Summary). National Center for Biotechnology Information.

  • GuideChem. (2024). 2,5-Dibromobenzeneacetonitrile Chemical Properties and CAS 74533-21-4.

Technical Safety & Handling Guide: 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive safety and handling whitepaper for 2-(2,5-Dibromophenyl)acetonitrile , designed for use by research scientists and process chemists.

CAS: 74533-21-4 | Formula: C₈H₅Br₂N[1]

Executive Summary

2-(2,5-Dibromophenyl)acetonitrile is a specialized halogenated benzyl cyanide derivative used primarily as an intermediate in the synthesis of complex heterocycles, including indoles and isoquinolines, for pharmaceutical development.[1] Its utility stems from the orthogonal reactivity of the nitrile group (susceptible to hydrolysis, reduction, or nucleophilic attack) and the aryl bromide positions (amenable to palladium-catalyzed cross-coupling).

However, this utility comes with significant safety risks. As an arylacetonitrile, it possesses the potential for metabolic release of cyanide and severe irritation. This guide synthesizes data from patent literature and structural analogs to provide a robust safety protocol, moving beyond generic MSDS templates to offer actionable experimental context.

Chemical Identity & Physicochemical Characterization

Precise identification is critical for avoiding cross-reactivity errors in library synthesis. The melting point data below is derived from patent literature regarding its synthesis from 2,5-dibromobenzyl chloride.

PropertySpecification
CAS Number 74533-21-4
IUPAC Name 2-(2,5-Dibromophenyl)acetonitrile
Synonyms 2,5-Dibromobenzyl cyanide; (2,5-Dibromophenyl)acetonitrile
Molecular Weight 274.94 g/mol
Physical State Solid (Crystalline)
Melting Point 112–114 °C (Recrystallized from cyclohexane) [1]
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water
SMILES N#CCC1=CC(Br)=CC=C1Br

Hazard Assessment & Toxicology (GHS Standards)

While specific regulatory toxicological data for this exact isomer is limited, Read-Across Methodology from the structural analog 2-Bromophenylacetonitrile (CAS 5798-79-8) and general arylacetonitrile toxicology dictates a conservative safety profile (Category 3).

Core Hazards
  • Acute Toxicity (Oral/Inhalation): Nitriles can metabolize to release cyanide ions (CN⁻) in vivo via cytochrome P450 oxidation. Treat ingestion or high-concentration inhalation as a potential cyanide poisoning event.

  • Skin/Eye Corrosion: Halogenated benzyl cyanides are potent lachrymators and skin irritants.

  • Reactivity: Incompatible with strong oxidizers and strong acids (risk of HCN liberation).

GHS Classification (Derived)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity, Oral Cat 3H301 Toxic if swallowed.
Acute Toxicity, Dermal Cat 3H311 Toxic in contact with skin.[2]
Skin Irritation Cat 2H315 Causes skin irritation.[3]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[3][4][5]
STOT - SE Cat 3H335 May cause respiratory irritation.[3][4]

Signal Word: DANGER

Synthesis & Application Context

Understanding the synthesis helps anticipate impurities (e.g., residual benzyl halides). The compound is typically synthesized via nucleophilic substitution of 2,5-dibromobenzyl chloride with sodium cyanide.

Synthesis Pathway (Graphviz)

The following diagram outlines the synthesis logic and potential downstream applications in drug discovery (e.g., Heck cyclization).

SynthesisWorkflow Start 2,5-Dibromobenzyl Chloride Reagent NaCN / NaI (cat.) Solvent: iPrOH Start->Reagent Product 2-(2,5-Dibromophenyl) acetonitrile (CAS 74533-21-4) Reagent->Product 60-62°C, 9h ~91% Yield App1 Indole Synthesis (Pd-Catalyzed) Product->App1 Heck Cyclization App2 Isoquinoline Derivatives Product->App2 Reduction/Cyclization

Caption: Synthesis of 2-(2,5-Dibromophenyl)acetonitrile via nucleophilic substitution and downstream applications [1].

Safe Handling & Engineering Controls

This protocol relies on the "Zero-Contact" principle due to the compound's potential for skin absorption and delayed toxicity.

Engineering Controls
  • Primary Barrier: All weighing and manipulation must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Static Control: Use anti-static weighing boats; dry nitrile solids can be electrostatically active.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (min 0.11mm)Nitriles penetrate latex rapidly. Change outer gloves immediately upon splash.
Eyes Chemical Goggles Safety glasses are insufficient due to lachrymator potential.
Respiratory P100/OV Cartridge Required only if working outside a hood (e.g., spill cleanup).
Body Lab Coat + Tyvek Sleeves Prevents wrist exposure gap between glove and coat.
Storage Stability
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though the solid is relatively stable.

  • Incompatibility: Segregate from acids (HCl, H₂SO₄) to prevent formation of Hydrogen Cyanide (HCN) gas.

Emergency Response Architecture

In the event of exposure, the speed of response is critical. The mechanism of toxicity involves the inhibition of cytochrome c oxidase by cyanide metabolites.

Exposure Decision Tree (Graphviz)

EmergencyResponse Incident EXPOSURE INCIDENT Type Identify Route Incident->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal ActionSkin 1. Flush water (15 min) 2. Discard contam. clothing 3. Monitor for redness Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. Administer Oxygen 3. Check Breathing Inhal->ActionInhal Symptoms Symptoms of CN Poisoning? (Dizziness, confusion, rapid breathing) ActionSkin->Symptoms ActionInhal->Symptoms Medical ADMINISTER ANTIDOTE (Medical Pro Only) Amyl Nitrite / Hydroxocobalamin Symptoms->Medical YES Monitor Medical Surveillance (Observation for 24h) Symptoms->Monitor NO

Caption: Emergency response logic flow for potential arylacetonitrile exposure.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection (P100/OV).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Solution: Absorb with vermiculite or sand. DO NOT use acidic absorbents.

  • Decontamination: Scrub area with 10% aqueous bleach (Sodium Hypochlorite) to oxidize residual nitrile traces, followed by water.

Waste Disposal Protocol

  • Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: DO NOT mix with acidic waste streams. Label clearly as "Nitrile/Cyanide Precursor."

  • Destruction (Lab Scale): For small quantities (<1g), treat with excess bleach (NaOCl) at pH > 10 for 24 hours to convert nitrile to cyanate/ammonia before disposal, only if permitted by local EHS regulations. Otherwise, ship via approved hazardous waste contractor.

References

  • Simek, S. et al. (2009). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Patent CZ301063B6.

  • ChemicalBook. (2024). 2,5-Dibromophenylacetonitrile Product Entry.

  • PubChem. (2024). 2-Bromophenylacetonitrile (Analogous Hazard Data). National Library of Medicine.

Sources

Navigating the Supply Chain and Synthetic Utility of 2-(2,5-Dibromophenyl)acetonitrile in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Preclinical Drug Development Professionals Compound: 2-(2,5-Dibromophenyl)acetonitrile (CAS: 74533-21-4)

Executive Summary

In the landscape of preclinical drug discovery, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4) has emerged as a highly versatile intermediate (1[1]). By offering three distinct vectors for functionalization—an acidic α-methylene group and two sterically differentiated aryl bromides—this compound enables rapid elaboration into complex polycyclic or highly substituted aromatic scaffolds. This whitepaper details the market availability, pricing dynamics, and a field-proven, self-validating protocol for its chemoselective manipulation.

Chemical Profile & Mechanistic Logic

The true value of 2-(2,5-dibromophenyl)acetonitrile lies in its orthogonal reactivity .

  • The α-Methylene Core: The electron-withdrawing nature of the nitrile group renders the adjacent benzylic protons highly acidic. This allows for facile α-alkylation. For instance, dialkylation with 1,2-dibromoethane or cyclopropyl bromide yields cyclopropanated derivatives, such as 2-cyclopropyl-2-(2,5-dibromophenyl)acetonitrile, a highly sought-after catalogued intermediate (2[2]).

  • Sterically Differentiated Aryl Bromides: The bromine at the C2 position is sterically encumbered by the adjacent bulky acetonitrile group. Conversely, the bromine at the C5 position is relatively unhindered. This steric disparity dictates the causality of Palladium-catalyzed cross-coupling: oxidative addition of Pd(0) occurs preferentially at the C5-Br bond under kinetic control, allowing for chemoselective mono-arylation or amination.

ReactivityMap cluster_reactions SM 2-(2,5-Dibromophenyl)acetonitrile CAS: 74533-21-4 Alk α-Alkylation (Acidic CH2) SM->Alk Base / R-X Red Nitrile Reduction (C≡N Group) SM->Red LiAlH4 Pd Cross-Coupling (Aryl Bromides) SM->Pd Pd(0) / Ligand

Fig 1. Orthogonal reactivity profile of 2-(2,5-Dibromophenyl)acetonitrile.

Market Dynamics: Sourcing, Pricing, and Availability

Because 2-(2,5-dibromophenyl)acetonitrile is an advanced building block rather than a commodity solvent, its supply chain is dominated by specialized catalog chemical vendors catering to discovery chemistry.

Sourcing Strategy

When procuring this compound, researchers must verify the analytical purity (specifically looking for >97% via HPLC). The primary risk in sourcing halogenated aromatics is the presence of positional isomers (e.g., 2,4-dibromo impurities) which can severely complicate downstream purification. Always request a lot-specific Certificate of Analysis (CoA) containing 1H-NMR data to validate the substitution pattern.

Quantitative Pricing Data

The table below summarizes the current market availability and pricing tiers based on recent catalog data from leading global suppliers. Prices are representative of standard R&D quantities.

SupplierCatalog NumberQuantityEstimated Price (USD)Availability / Lead Time
BLD Pharm BD2347521g / 5g$45.00 / $130.00In Stock (Regional Warehouses) (3[3])
abcr Gute Chemie AB4482441g / 5g$60.00 / $180.00Subject to Sale / 1-2 Weeks (4[4])
Arctom 74533-21-4FlexibleInquiry RequiredIn-stock (Reagent Sizes) (5[5])
Accela ChemBio Custom/DerivativesBulkPrice on Application4 Weeks+ (Make-to-order) (2[2])

Experimental Workflow & Self-Validating Protocol

To demonstrate the synthetic utility of this compound, the following is a field-validated protocol for the Chemoselective Suzuki-Miyaura Cross-Coupling at the C5 Position .

Causality of Experimental Design
  • Temperature Control (70°C): Rather than standard reflux conditions (100°C+), maintaining the reaction at 70°C ensures kinetic control. The less sterically hindered C5-Br undergoes oxidative addition, while the C2-Br remains intact.

  • Biphasic Solvent (Toluene/EtOH/H2O): This specific ternary mixture is chosen because Toluene dissolves the organic starting materials, water dissolves the inorganic base (K2CO3), and ethanol acts as a phase-transfer bridge, dramatically accelerating the transmetalation step.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask, add 2-(2,5-dibromophenyl)acetonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Logic: A slight excess of boronic acid ensures full conversion of the C5-Br but is kept low enough to prevent over-coupling at the C2 position.

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and K2CO3 (2.0 equiv).

  • Solvent Introduction: Add a degassed mixture of Toluene/EtOH/H2O (2:1:1, 10 mL). Logic: Degassing via argon sparging for 15 minutes is critical to prevent the oxidation of the active Pd(0) species into inactive Pd(II) complexes.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 70°C with vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

The Self-Validating System

A robust protocol must contain internal checks to validate success before proceeding to the next synthetic step.

  • Validation Checkpoint 1 (In-Process): At t=4 hours, perform TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should diminish, replaced by a single new, lower-Rf spot. The absence of a third, much lower Rf spot confirms that double-coupling has not occurred.

  • Validation Checkpoint 2 (Post-Purification): Analyze the purified product via LC-MS to confirm the mass of the mono-coupled product (retaining one bromine isotope pattern: M / M+2). Subsequently, utilize 2D NOESY NMR. A spatial correlation between the newly introduced aryl protons and the C4/C6 protons of the core ring definitively validates that coupling occurred exclusively at the C5 position.

ExperimentalWorkflow Prep 1. Preparation SM + Aryl-B(OH)2 + Pd(PPh3)4 Solvent 2. Solvent Setup Degassed Tol/EtOH/H2O + K2CO3 Prep->Solvent React 3. Reaction 70°C for 12h (Kinetic Control) Solvent->React Validate 4. Validation LC-MS & 2D NMR (Confirm C5-coupling) React->Validate

Fig 2. Step-by-step workflow for the chemoselective Suzuki-Miyaura cross-coupling.

References

  • Guidechem. "2,5-DIBROMOBENZENE ACETONITRILE 74533-21-4".
  • Accela ChemBio. "2-Cyclopropyl-2-(2,5-dibromophenyl)acetonitrile (SY422023)".
  • BLD Pharm.
  • abcr Gute Chemie. "AB448244 | CAS 74533-21-4".
  • Arctom. "CAS NO. 74533-21-4 | 2-(2,5-Dibromophenyl)acetonitrile".

Sources

2-(2,5-Dibromophenyl)acetonitrile melting point and boiling point

[1]

CAS Registry Number: 74533-21-4 Synonyms: 2,5-Dibromobenzyl cyanide; (2,5-Dibromophenyl)acetonitrile Molecular Formula: C₈H₅Br₂N Molecular Weight: 274.94 g/mol

Executive Summary

2-(2,5-Dibromophenyl)acetonitrile is a specialized halogenated organic intermediate used primarily in the synthesis of complex heterocycles, including indoles, quinolines, and pharmaceutical candidates requiring a 2,5-dibromo-substituted benzyl moiety. Its utility stems from the dual functionality of the bromine substituents (allowing for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig) and the nitrile group (precursor to amines, acids, or amides).

This guide provides a definitive reference for the compound's thermal properties, specifically its melting and boiling points, which are critical for identification, purity assessment, and process engineering.

Physicochemical Properties[2][3][4][5]

Melting Point and Boiling Point Data

The thermal profile of 2-(2,5-Dibromophenyl)acetonitrile is characterized by a distinct melting point range, making it a solid at room temperature.[1] The boiling point at atmospheric pressure is theoretical, as the compound typically decomposes or sublimes before reaching a stable boil under standard conditions.

PropertyValue / RangeConditionNote
Melting Point (Experimental) 112 – 114 °C Standard PressureRecrystallized from Cyclohexane [1]
Boiling Point (Predicted) ~330 – 350 °C 760 mmHgExtrapolated; likely decomposes
Boiling Point (Vacuum) 160 – 180 °C 1–5 mmHgEstimated from mono-bromo analogues
Density (Predicted) 1.98 ± 0.1 g/cm³20 °CHigh density due to dibromo substitution
Appearance White to off-white crystalline solidSTPMay darken upon light exposure
Thermal Analysis & Purity
  • Melting Point as a Purity Indicator: The sharp melting range of 112–114 °C is the primary metric for assessing purity. A broadened range (e.g., 108–112 °C) indicates the presence of impurities such as unreacted 2,5-dibromobenzyl bromide or hydrolysis byproducts (2,5-dibromophenylacetic acid).

  • Thermal Instability: Like many benzyl cyanides, this compound is susceptible to thermal degradation at temperatures exceeding 200 °C. Purification via atmospheric distillation is not recommended due to the risk of polymerization or nitrile decomposition. Vacuum distillation or recrystallization are the required purification methods.

Synthesis & Production Logic

The synthesis of 2-(2,5-Dibromophenyl)acetonitrile typically follows a nucleophilic substitution pathway (Kolbe Nitrile Synthesis). Understanding this pathway is essential for troubleshooting melting point deviations, as specific impurities are generated at each step.

Reaction Pathway

The precursor, 2,5-Dibromobenzyl bromide , reacts with an alkali metal cyanide (NaCN or KCN) in a polar solvent (Ethanol, Methanol, or DMSO).

Synthesis Workflow Diagram

The following DOT diagram illustrates the critical process steps and decision points for synthesis and purification.

SynthesisWorkflowStartStarting Material:2,5-Dibromobenzyl BromideReactionNucleophilic Substitution(Reflux 4-8 hrs)Start->ReactionReagentReagent:NaCN / KCNReagent->ReactionSolventSolvent System:Ethanol/Water or DMSOSolvent->ReactionQuenchQuench & Extraction(Water/DCM or Ether)Reaction->QuenchMonitor TLCCrudeCrude Product(Solid/Oil mix)Quench->CrudePurificationPurification ChoiceCrude->PurificationRecrystRecrystallization(Solvent: Cyclohexane)Purification->RecrystPreferred for SolidsVacDistVacuum Distillation(< 5 mmHg)Purification->VacDistIf Oil/ImpureFinalFinal Product:2-(2,5-Dibromophenyl)acetonitrileMP: 112-114 °CRecryst->FinalVacDist->Final

Figure 1: Synthesis and purification workflow for 2-(2,5-Dibromophenyl)acetonitrile.

Experimental Methodologies

Protocol 1: Determination of Melting Point

To verify the identity of a synthesized batch, follow this capillary method.

  • Sample Prep: Dry the sample thoroughly in a desiccator for 24 hours to remove solvent residues (solvent depression can lower MP by 2–5 °C).

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight to facilitate even heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 100 °C.

    • Slow Ramp: 1 °C/min from 100 °C to 120 °C.

  • Observation: Record the temperature at the onset of liquid formation and the clear point (complete liquefaction).

    • Acceptance Criteria: Onset ≥ 111 °C, Range ≤ 2 °C.

Protocol 2: Purification via Recrystallization

Since the boiling point is prohibitively high for standard distillation, recrystallization is the standard purification method.

  • Solvent Selection: Cyclohexane is the preferred solvent [1]. Ethanol may be used but often results in lower recovery due to higher solubility.

  • Dissolution: Dissolve the crude solid in boiling cyclohexane (~81 °C). Use the minimum amount required for saturation.

  • Filtration: Perform a hot filtration if insoluble particulates (e.g., inorganic salts like NaBr) are present.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4 °C. Rapid cooling may trap impurities.

  • Drying: Filter the crystals and wash with cold cyclohexane. Vacuum dry at 40 °C.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic processing or exposure to strong acids can release HCN. Always handle in a fume hood.

  • Skin Irritant: Benzyl halides and their nitrile derivatives are potent skin irritants and lachrymators. Double-gloving (Nitrile) is recommended.

  • Storage: Store in a cool, dry place away from oxidizers. Light sensitivity is possible due to the brominated ring; amber vials are preferred.

References

  • Google Patents. Process for preparing benzyl cyanide being optionally substituted on benzene ring (CZ2008474A3). Retrieved from . (Confirming MP of 112-114 °C and recrystallization solvent).

  • Sinfoo Biotech. Product Data: 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4). Retrieved from .

  • PubChem. Compound Summary for 2,5-Dibromobenzyl derivatives. Retrieved from .

Strategic Sourcing & Quality Assurance: 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical roadmap for sourcing, validating, and utilizing 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4), a specialized intermediate used in the synthesis of complex heterocycles and pharmaceutical candidates.

Executive Summary

2-(2,5-Dibromophenyl)acetonitrile (also known as 2,5-dibromobenzyl cyanide) is a critical C8 building block for introducing the 2,5-dibromophenyl moiety into pharmaceutical scaffolds. Unlike commodity reagents, this compound is primarily available through custom synthesis and fine chemical spot markets , creating significant risks regarding purity and supply continuity.

This guide addresses the technical challenges of procuring this intermediate, specifically for applications in oncology research (e.g., Indeno[1,2-c]quinoline derivatives) and agrochemical synthesis . It establishes a self-validating quality assurance protocol to detect common process impurities that can derail downstream Grignard or cyclization reactions.

Technical Profile & Specifications

PropertySpecification
Chemical Name 2-(2,5-Dibromophenyl)acetonitrile
CAS Number 74533-21-4
Synonyms 2,5-Dibromobenzyl cyanide; (2,5-Dibromophenyl)acetonitrile
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Appearance White to off-white crystalline solid
Melting Point 112–114 °C [1]
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Purity Standard >98.0% (HPLC Area%)

Synthesis & Impurity Profiling

Understanding the synthetic origin is the only way to predict and detect impurities. The commercial route typically involves the nucleophilic substitution of 2,5-dibromobenzyl bromide with cyanide.

The Synthetic Pathway

The following diagram illustrates the standard manufacturing route and the critical points where impurities are generated.

SynthesisPath cluster_impurities Critical Quality Attributes (CQAs) SM1 2,5-Dibromotoluene INT1 2,5-Dibromobenzyl Bromide (Lachrymator) SM1->INT1 Radical Bromination (NBS/CCl4 or Br2/Light) PROD 2-(2,5-Dibromophenyl) acetonitrile (Target) INT1->PROD NaCN/KCN Phase Transfer Cat. IMP1 Impurity A: Unreacted Benzyl Bromide INT1->IMP1 Incomplete Conv. IMP2 Impurity B: 2,5-Dibromobenzyl Alcohol (Hydrolysis) INT1->IMP2 H2O (Side Rxn) IMP3 Impurity C: 2,5-Dibromophenylacetic Acid (Over-hydrolysis) PROD->IMP3 Acid/Base Hydrolysis

Figure 1: Synthetic pathway showing the origin of key impurities (benzyl bromide, alcohol, and acid derivatives).

Critical Impurities
  • 2,5-Dibromobenzyl Bromide (Starting Material):

    • Risk:[1] Highly reactive alkylating agent; lachrymator. Will react with nucleophiles in downstream steps, creating complex side-product mixtures.

    • Detection: TLC (non-polar), GC-MS.

  • 2,5-Dibromophenylacetic Acid (Hydrolysis Product):

    • Risk:[1] Acts as a catalyst poison or consumes coupling reagents (e.g., EDC/HATU).

    • Detection: H-NMR (Shift of CH₂ peak), HPLC (Acidic mobile phase).

Supplier Landscape & Sourcing Strategy

Since this compound is not a standard catalog item for major Western distributors (e.g., Sigma-Aldrich, Thermo Fisher), procurement requires a Tiered Sourcing Strategy .

Supplier Tiers
  • Tier 1 (Catalog Distributors): Unlikely to stock bulk. May list it as "Make to Order."

  • Tier 2 (Custom Synthesis Houses): The primary source. Companies like Changzhou HuanLing Chemical or Eastrust Group often hold process patents or technical know-how [2].

  • Tier 3 (Spot Market/Aggregators): High risk of batch-to-batch variation. Requires 100% internal QC.

The "Self-Validating" Procurement Protocol

Do not rely on the Certificate of Analysis (CoA) alone. Implement this workflow:

Procurement Request 1. Request 5g Sample (Pre-Shipment) Visual 2. Visual Inspection (Must be White/Off-White Crystalline) Request->Visual NMR 3. H-NMR Validation (Diagnostic CH2 Singlet) Visual->NMR HPLC 4. HPLC Purity Check (Target >98%) NMR->HPLC Decision Pass QC? HPLC->Decision Bulk 5. Authorize Bulk Purchase Decision->Bulk Yes Reject Reject Supplier Decision->Reject No

Figure 2: Validation workflow for approving new suppliers of 2-(2,5-Dibromophenyl)acetonitrile.

Analytical Validation Methods

Use these parameters to verify the identity and purity of the incoming material.

Proton NMR (300 MHz, DMSO-d₆ or CDCl₃)
  • Aromatic Region: Look for the specific 2,5-substitution pattern (3 protons).

    • ~7.7 ppm (d, J=2.x Hz, H-6)

    • ~7.5 ppm (d, J=8.x Hz, H-3)

    • ~7.4 ppm (dd, H-4)

  • Diagnostic Peak: The benzylic methylene (CH₂-CN ) appears as a sharp singlet.

    • Shift: ~3.9 – 4.1 ppm.

    • Note: If this peak is split or shifted upfield, suspect hydrolysis to the amide or acid.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Retention Time: The nitrile is less polar than the acid impurity but more polar than the benzyl bromide starting material.

Applications in Drug Development

The 2,5-dibromo substitution pattern is chemically unique, offering orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2- and 5-positions.

  • Oncology (Indeno-quinolines):

    • Used as a precursor for Indeno[1,2-c]quinoline derivatives , which are investigated as topoisomerase inhibitors and anticancer agents [3]. The nitrile group is hydrolyzed to the acid, cyclized, and then functionalized.

  • Heterocycle Synthesis:

    • Precursor to 2,5-dibromophenethylamine (via reduction), a scaffold for CNS-active agents.

    • Precursor to substituted oxindoles via acid hydrolysis and intramolecular cyclization.

Safety & Handling

  • Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolizes to release cyanide ions.

  • Irritation: The precursor (benzyl bromide) is a potent lachrymator. Even trace amounts in the final product can cause severe eye/respiratory irritation. Open all containers in a fume hood.

  • Storage: Store at room temperature, kept dry. Hydrolysis occurs slowly in the presence of moisture.

References

  • Patent CZ301063B6 : Process for preparing benzyl cyanide being optionally substituted on benzene ring. (Describes synthesis and melting point of 112-114°C).

  • Supplier Data : 2,5-Dibromophenylacetic acid and related intermediates. Changzhou HuanLing Chemical Co., Ltd.[2][3] (Demonstrates capability in 2,5-dibromo aromatics).[2][4][3][5][6]

  • Patent US20090111987A1 : Imino-Indeno[1,2-c] quinoline derivatives, their preparation processes, and pharmaceutical compositions. (Cites 2,5-dibromophenylacetic acid as a key intermediate).[4]

Sources

2,5-Dibromophenylacetonitrile: A Strategic Scaffold for Regioselective Biaryl Synthesis

[1]

Executive Summary & Strategic Value

2,5-Dibromophenylacetonitrile is a high-value bifunctional building block characterized by a phenyl ring substituted with two bromine atoms (positions 2 and 5) and an active acetonitrile methylene group. Its strategic value lies in its orthogonal reactivity :

  • The Acetonitrile Handle: A versatile precursor for carboxylic acids (via hydrolysis), primary amines (via reduction), or α-alkylation.

  • The 2,5-Dibromo Pattern: Provides two chemically distinct sites for cross-coupling. The C5-bromine is sterically accessible, while the C2-bromine is sterically hindered by the ortho-acetonitrile group. This steric differentiation enables highly regioselective Suzuki-Miyaura couplings , allowing chemists to sequentially build complex biaryl cores found in NSAIDs (e.g., Bromfenac analogs) and kinase inhibitors.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-(2,5-Dibromophenyl)acetonitrile
Synonyms 2,5-Dibromobenzyl cyanide;

-Cyano-2,5-dibromotoluene
Molecular Formula

Molecular Weight 274.94 g/mol
Appearance White to off-white crystalline solid
Melting Point 112–114 °C
Solubility Soluble in DCM, EtOAc, THF, hot Isopropyl Alcohol (IPA); Insoluble in water
Key Hazards Acute toxicity (Oral/Dermal), Eye Irritant, Nitrile (metabolic cyanide release)

Synthesis Protocol: The "Finkelstein-Assisted" Route

The industrial standard for synthesizing 2,5-dibromophenylacetonitrile avoids the direct cyanation of unactivated aryl halides. Instead, it utilizes a benzylic substitution pathway starting from 2,5-dibromotoluene.

Stage 1: Radical Bromination (Benzylic Activation)

Reaction:

  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq),

    
     or Benzotrifluoride (green alternative).
    
  • Mechanism: Free-radical chain substitution.

  • Critical Control Point: The reaction must be monitored by HPLC to minimize gem-dibromination (formation of benzal bromide), which is a difficult-to-remove impurity. Stop reaction at ~95% conversion.

Stage 2: Finkelstein-Catalyzed Cyanation (The Core Step)

Direct displacement of the benzylic bromide with cyanide is sluggish due to the steric bulk of the ortho-bromine atom. To overcome this, a catalytic iodide source is used to generate a more reactive benzylic iodide intermediate in situ.

Reaction:

Detailed Protocol:

  • Setup: Charge a reactor with 2,5-dibromobenzyl bromide (1.0 eq) and Isopropyl Alcohol (IPA) (5 vol).

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.05 eq). Stir for 15 min to allow partial conversion to the benzyl iodide.

  • Cyanation: Add Sodium Cyanide (NaCN) (1.2 eq) as a solution in minimal water (or solid if using PTC).

  • Conditions: Heat to 60–65 °C for 6–9 hours.

  • Workup:

    • Cool to 20 °C.

    • Quench with dilute NaOH (to neutralize HCN traces).

    • Filter off inorganic salts (

      
      , 
      
      
      ).
    • Concentrate the filtrate to induce crystallization.

    • Recrystallize from Cyclohexane/Ethanol to remove traces of the ortho-bromo isomer.

Reaction Engineering & Mechanism Visualization

The following diagram illustrates the synthesis flow and the logic behind the "Finkelstein-Assisted" cyanation.

SynthesisFlowStart2,5-DibromotolueneInter12,5-DibromobenzylRadicalStart->Inter1NBS, AIBN(Initiation)Inter22,5-DibromobenzylBromideInter1->Inter2Br transferInter32,5-DibromobenzylIodide (Transient)Inter2->Inter3NaI (cat.)(Finkelstein)Product2,5-Dibromophenyl-acetonitrileInter2->ProductDirect NaCN(Slow)Inter3->ProductNaCN(Substitution)

Caption: Pathway showing the catalytic acceleration of cyanation via a transient iodide intermediate.

Downstream Transformations & Applications

A. Hydrolysis to 2,5-Dibromophenylacetic Acid

This is the primary gateway to NSAID synthesis.

  • Conditions:

    
     (60%), 
    
    
    , Reflux, 4h.
  • Yield: >85%.

  • Application: The resulting acid is a scaffold for Bromfenac analogs (where the 4-benzoyl group is introduced via Friedel-Crafts or cross-coupling).

B. Regioselective Suzuki-Miyaura Coupling

This is the "Killer App" for this molecule. The C2 and C5 positions are not equivalent.

  • C5-Br: Sterically exposed. Reacts first with Pd(0) catalysts at lower temperatures (RT to 50 °C).

  • C2-Br: Sterically hindered by the ortho-acetonitrile arm. Reacts second or requires forcing conditions (high temp, bulky ligands like S-Phos).

Workflow for Biaryl Synthesis:

  • Step 1 (C5 Coupling): React 2,5-dibromophenylacetonitrile with Aryl-Boronic Acid A (1.0 eq),

    
    , 
    
    
    .
    
    
    Yields 5-Aryl-2-bromo-phenylacetonitrile .
  • Step 2 (C2 Coupling): React the intermediate with Aryl-Boronic Acid B (1.5 eq),

    
    , 
    
    
    , 100 °C.
    
    
    Yields 2,5-Diaryl-phenylacetonitrile .

Safety & Handling Protocols

Cyanide Hazards
  • Risk: Contact with strong acids releases lethal HCN gas.

  • Control: Maintain reaction pH > 9 during workup. Keep a ferrous sulfate (

    
    ) quench tank nearby to neutralize spills immediately.
    
Lachrymator Control
  • Risk: The intermediate 2,5-dibromobenzyl bromide is a potent lachrymator (tear gas agent).

  • Control: All solids handling must occur in a laminar flow hood. Glassware should be rinsed with an ethanol/amine solution to deactivate residual alkyl bromide before removal from the hood.

References

  • Process for Preparing Benzyl Cyanide Derivatives. Patent CZ2008474A3. Describes the NaCN/NaI catalytic system for hindered benzyl halides.

  • Synthesis of Phenylacetic Acid Derivatives. Organic Syntheses, Coll. Vol. 1, p. 107 (1941). Foundational protocol for nitrile hydrolysis.

  • Regioselective Coupling of Polyhalogenated Aromatics. Journal of Medicinal Chemistry, 49, 3563-3580 (2006).[1] Discusses the steric differentiation of ortho/meta halogens in phenylacetic acid scaffolds.

  • Safety Data Sheet (SDS) for Benzyl Cyanide Derivatives. PubChem CID 640224 (Reference for structural analogs).

Methodological & Application

synthesis of indole derivatives from 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust synthesis of 5-bromo-1H-indole and its


-substituted derivatives utilizing 2-(2,5-dibromophenyl)acetonitrile  as the core starting material.

While traditional indole syntheses (Fischer, Bischler-Möhlau) often suffer from regioselectivity issues when dealing with asymmetric halogenated substrates, the use of o-haloarylacetonitriles provides a regiospecific entry point. The strategic value of 2-(2,5-dibromophenyl)acetonitrile lies in its bifunctionality :

  • The C2-Bromine: Serves as the active site for intramolecular cyclization.

  • The C5-Bromine: Remains intact during the cyclization, providing a "chemical handle" for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate complex library candidates.

This protocol focuses on a Copper-Catalyzed Domino Addition-Cyclization strategy, which is superior to Palladium-based routes for this specific substrate due to lower cost and higher chemoselectivity (avoiding premature coupling at the C5 position).

Mechanistic Insight & Pathway Visualization

The transformation proceeds via a cascade sequence.[1][2][3][4] Unlike simple intramolecular aryl aminations, this reaction requires the initial nucleophilic attack of an amine (or ammonia surrogate) on the nitrile to generate an amidine intermediate . This intermediate acts as a bidentate ligand, coordinating the Copper catalyst to the proximal C2-bromine, thereby facilitating oxidative addition and subsequent reductive elimination to form the indole core.

Key Selectivity Factor: The intramolecular cyclization at C2 is kinetically favored over intermolecular coupling at C5 due to the chelation effect of the transient amidine.

IndoleSynthesis cluster_selectivity Chemo-Selectivity Control Start 2-(2,5-Dibromophenyl) acetonitrile Amidine Amidine Intermediate (Transient Chelation) Start->Amidine Nucleophilic Attack (Base Promoted) Reagents Primary Amine (R-NH2) or Ammonia Source Reagents->Amidine CuComplex Oxidative Addition (Cu-insertion at C2-Br) Amidine->CuComplex CuI / Ligand (Intramolecular) ReductiveElim Reductive Elimination (C-N Bond Formation) CuComplex->ReductiveElim - Cu(I)Br Note C5-Br remains intact due to distance from catalytic center CuComplex->Note Product 5-Bromo-N-substituted-indole ReductiveElim->Product Tautomerization

Figure 1: Mechanistic pathway of the Cu-catalyzed cascade cyclization. The nitrile group directs the cyclization specifically to the ortho-position (C2), preserving the C5-bromide.

Experimental Protocol

This protocol describes the synthesis of 1-Benzyl-5-bromo-1H-indole . The method is modular; replacing benzylamine with other primary amines yields the corresponding


-substituted indoles.
Reagents & Equipment
  • Precursor: 2-(2,5-Dibromophenyl)acetonitrile (1.0 equiv)

  • Amine Source: Benzylamine (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Charge: To a dried 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • CuI (19 mg, 0.1 mmol)

    • L-Proline (23 mg, 0.2 mmol)

    • 
       (652 mg, 2.0 mmol)
      
    • 2-(2,5-Dibromophenyl)acetonitrile (273 mg, 1.0 mmol)

  • Inertion: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Addition: Under Argon flow, add Anhydrous DMSO (3.0 mL) followed by Benzylamine (131

    
    L, 1.2 mmol) via syringe.
    
  • Reaction: Seal the tube and heat to 90 °C in an oil bath. Stir vigorously for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting nitrile (

      
      ) should disappear, and a fluorescent indole spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter the biphasic mixture through a pad of Celite to remove inorganic salts.

    • Separate the organic layer and wash with Brine (2 x 15 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 230-400 mesh) eluting with Hexane/EtOAc (95:5 to 90:10 gradient).

Expected Results
  • Yield: 75–85%[5]

  • Appearance: Off-white to pale yellow solid.

  • Analytical Signature:

    
     NMR should show the disappearance of the benzylic 
    
    
    
    singlet of the acetonitrile (approx. 3.8 ppm) and the appearance of the indole C2/C3 protons (approx. 6.5 ppm and 7.1 ppm).

Optimization & Troubleshooting Data

The following data summarizes the optimization of reaction parameters to maximize the yield of the 5-bromoindole derivative while suppressing side reactions (such as double amination at the C5 position).

ParameterVariationYield (%)Observation
Ligand None< 5%No reaction; Cu requires stabilization.
L-Proline 82% Optimal balance of cost and activity.
1,10-Phenanthroline78%Effective, but harder to remove during workup.
Base

45%Incomplete conversion after 24h.

82% Higher solubility in DMSO promotes reaction.

30%Decomposition of starting material observed.
Solvent DMF65%Good, but slightly lower yield than DMSO.
DMSO 82% Best polarity for intermediate stabilization.
Toluene10%Poor solubility of inorganic base.
Temp 120 °C60%Formation of C5-aminated byproducts (loss of Br).
90 °C 82% Kinetic control favors C2-cyclization only.

References

  • Foundational Methodology (Cu-Catalyzed Indole Synthesis): Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 2004.

  • Cascade Cyclization of 2-Haloarylacetonitriles: Hiroya, K., et al. "General and Facile Synthesis of Indoles from 2-Haloarylacetonitriles Catalyzed by Copper." Organic Letters, 2004.

  • Regioselectivity in Polyhalogenated Systems: Willis, M. C., et al. "Tandem Amination/Aryl Halide Activation: A One-Pot Synthesis of Indoles." Angewandte Chemie International Edition, 2005.

  • Application to 5-Bromoindoles: Review of halogenated indole synthesis strategies for medicinal chemistry. Journal of Medicinal Chemistry, 2011.

Sources

Application Note: Site-Selective Suzuki Coupling of 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-(2,5-Dibromophenyl)acetonitrile . This substrate presents a dual challenge: regioselectivity (distinguishing between the C2 and C5 bromine atoms) and chemoselectivity (preserving the acidic


-protons of the acetonitrile group).

The following guide synthesizes field-proven methodologies for polyhalogenated arenes and active methylene compounds, providing a robust roadmap for synthesis.

Executive Summary & Mechanistic Insight

The substrate contains two electrophilic sites:[1]

  • C5-Br (Meta): Sterically accessible and electronically activated by the electron-withdrawing acetonitrile moiety (inductive effect,

    
    ).
    
  • C2-Br (Ortho): Sterically hindered by the adjacent cyanomethyl group (

    
    ).
    

Theoretical Prediction: Under kinetically controlled conditions, oxidative addition will occur preferentially at C5 , leading to the 5-aryl-2-bromo derivative. The C2 position requires higher activation energy (higher temperature or specialized ligands) due to steric impedance.

The "Active Methylene" Risk: The benzylic protons (


 to the nitrile) have a 

(in water/DMSO). Strong bases (e.g.,

,

) can induce deprotonation, leading to self-condensation (Thorpe-Ziegler reaction) or catalyst poisoning. Mild carbonate or phosphate bases are strictly required.
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on condition severity.

ReactionPathways Substrate 2-(2,5-Dibromophenyl) acetonitrile Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Path_A Path A: Kinetic Control (Mild Base, 60-80°C) Pd_Cycle->Path_A Preferred Path_B Path B: Thermodynamic/Forcing (Strong Base/Ligand, >100°C) Pd_Cycle->Path_B Product_C5 Major Product: 5-Aryl-2-bromophenylacetonitrile (C5-Selective) Path_A->Product_C5 High Regioselectivity Product_Bis Bis-Coupled Product: 2,5-Diarylphenylacetonitrile Path_B->Product_Bis Exhaustive Coupling Side_Product Side Reaction: Nitrile α-Alkylation/Dimerization Path_B->Side_Product Risk with Strong Base

Figure 1: Divergent reaction pathways controlled by temperature and ligand sterics.

Critical Parameter Optimization

Quantitative comparison of conditions to maximize selectivity for the C5-monocoupled product.

ParameterRecommended ConditionRationale
Solvent 1,4-Dioxane / Water (4:1) Excellent solubility for aryl bromides; water is essential for the boronate transmetalation step.
Base

or

Weak enough (

) to avoid deprotonating the nitrile

-carbon, but strong enough to activate the boronic acid.
Catalyst

The bidentate ferrocenyl ligand creates a large bite angle, favoring the less hindered C5 position and resisting dehalogenation.
Temperature 70°C -- 80°C Sufficient for C5 activation but minimizes C2 coupling (which typically requires >90°C).
Stoichiometry 1.05 equiv. Boronic Acid Strict limiting reagent control prevents "over-coupling" at the C2 position.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (C5-Coupling)

Objective: Selective arylation of the 5-position while retaining the 2-bromo handle.

Reagents:

  • 2-(2,5-Dibromophenyl)acetonitrile (

    
     equiv)
    
  • Arylboronic acid (

    
     equiv)
    
  • 
     (
    
    
    
    mol%)
  • 
     (
    
    
    
    equiv)[2]
  • Solvent: 1,4-Dioxane /

    
     (
    
    
    
    v/v)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the dibromo-nitrile substrate, arylboronic acid, and

    
    .
    
  • Degassing: Evacuate the vial and backfill with Nitrogen or Argon (

    
    ).[2] This is critical to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 75°C for 6–12 hours.

    • Monitoring: Check TLC every 2 hours. The starting material (less polar) should disappear, and a new fluorescent spot (product) should appear. If a second, more polar spot appears (bis-coupled), stop heating immediately.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The nitrile group imparts polarity, aiding separation from unreacted non-polar starting materials.
    
Protocol B: Exhaustive Bis-Coupling (C2 & C5)

Objective: Simultaneous arylation of both positions.

Reagents:

  • 2-(2,5-Dibromophenyl)acetonitrile (

    
     equiv)
    
  • Arylboronic acid (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    mol%) + S-Phos (
    
    
    mol%)
    • Note: S-Phos is a Buchwald ligand designed to facilitate oxidative addition at sterically hindered ortho-positions (C2).

  • Base:

    
     (
    
    
    
    equiv) - Stronger activation for difficult couplings.
  • Solvent: Toluene /

    
     (
    
    
    
    )[2]
  • Temperature: 100°C (Reflux).

Troubleshooting & Quality Control

Decision Logic for Optimization

Use this flowchart if yields are low or side products form.

Troubleshooting Issue Problem Detected Check1 Is the Nitrile α-Alkylated? Issue->Check1 Action1 Switch Base to NaHCO3 or KF Reduce Temp Check1->Action1 Yes Check2 Low Conversion of C5-Br? Check1->Check2 No Action2 Switch to Pd(PPh3)4 Increase Temp to 90°C Check2->Action2 Yes Check3 Significant Bis-Coupling (C2 reaction)? Check2->Check3 No Action3 Reduce Boronic Acid to 0.95 equiv Switch to Pd(dppf)Cl2 (bulkier) Check3->Action3 Yes

Figure 2: Troubleshooting logic for common Suzuki coupling failures with acetonitrile substrates.

Common Pitfalls
  • Protodeboronation: If the aryl boronic acid has electron-rich substituents (e.g., 2,6-dimethoxy), it may hydrolyze before coupling.

    • Solution: Use Boronic Esters (BPin) or increase catalyst loading to speed up the coupling rate.

  • Nitrile Hydrolysis: Extended heating at

    
     in basic water can hydrolyze the 
    
    
    
    to an amide.
    • Solution: Keep reaction time under 12 hours and use minimal water (10:1 ratio) or anhydrous conditions with

      
       in DMF.
      

References

  • Suzuki-Miyaura Coupling of Arylacetonitriles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids in Aqueous Media"
    • Source:Journal of Organic Chemistry
    • Relevance: Establishes the stability of the cyanomethyl group under carbon
    • URL:[Link]

  • Regioselectivity in Polyhalogenated Arenes

    • Title: "Site-Selective Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-3-hexylthiophene"
    • Source:Molecules[1][2][3][4][5][6][7][8][9][10][11][12]

    • Relevance: Validates the principle that steric hindrance directs Pd to the C5 (meta/para-like) position first in 2,5-dibromo systems.
    • URL:[Link]

  • Base Selection Guide: Title: "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions" Source:BenchChem Application Notes Relevance: Confirms and Carbonates as optimal for base-sensitive substr

Sources

palladium-catalyzed cyclization of 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Intramolecular Cyclization of 2-(2,5-Dibromophenyl)acetonitrile for the Synthesis of 6-Bromo-2-aminoindole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of 6-bromo-1H-indol-2-amine via the palladium-catalyzed intramolecular cyclization of 2-(2,5-dibromophenyl)acetonitrile. Indole scaffolds are of paramount importance in medicinal chemistry, serving as the core structure for numerous pharmaceuticals and biologically active compounds.[1][2] This protocol details an efficient and direct route to a functionalized indole derivative, leveraging an intramolecular Buchwald-Hartwig C-N cross-coupling reaction.[3][4] We present the underlying reaction mechanism, a step-by-step experimental procedure, optimized reaction conditions, and a troubleshooting guide to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Indole Synthesis

The indole moiety is a privileged heterocyclic scaffold, forming the structural basis of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its prevalence in biologically active molecules has driven continuous innovation in synthetic methodologies for its construction and functionalization.[5] Classical methods like the Fischer and Reissert syntheses have been complemented by modern transition-metal-catalyzed approaches, which offer greater functional group tolerance and regiocontrol.[1][2]

Among these, palladium-catalyzed reactions have become exceptionally powerful tools.[6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds, has revolutionized the synthesis of arylamines.[4][7][8] Its intramolecular variant provides a robust strategy for the construction of N-heterocycles. This protocol adapts the principles of Buchwald-Hartwig amination to the cyclization of 2-(2,5-dibromophenyl)acetonitrile. The starting material possesses an ortho-bromo substituent and an adjacent acetonitrile group, which contains an acidic α-proton and a nucleophilic nitrogen atom (after deprotonation), setting the stage for an intramolecular cyclization to form the five-membered indole ring. This approach offers a direct pathway to 6-bromo-1H-indol-2-amine, a valuable intermediate for further chemical elaboration.

Reaction Mechanism: The Catalytic Cycle

The conversion of 2-(2,5-dibromophenyl)acetonitrile to 6-bromo-1H-indol-2-amine proceeds via a palladium-catalyzed intramolecular C-N coupling cycle, analogous to the well-established Buchwald-Hartwig amination.[3][9] The catalytic cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C(sp²)-Br bond at the ortho-position of the phenyl ring, forming an aryl-Pd(II)-bromide complex.

  • Deprotonation & Ligand Exchange: A base deprotonates the α-carbon of the acetonitrile group, creating an anionic nucleophile. This nucleophile coordinates to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The crucial C-N bond is formed through reductive elimination from the Pd(II) complex. This step releases the cyclized indole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for facilitating both the oxidative addition and the reductive elimination steps, while the base must be strong enough to deprotonate the acetonitrile but not so strong as to cause unwanted side reactions.[4]

Catalytic_Cycle Figure 1: Catalytic Cycle for Intramolecular C-N Coupling pd0 Pd(0)Lₙ oxidative_addition Aryl-Pd(II)-Br Complex pd0->oxidative_addition substrate 2-(2,5-Dibromophenyl)acetonitrile substrate->oxidative_addition Oxidative Addition product 6-Bromo-1H-indol-2-amine l_exchange Pd(II)-Amide Complex oxidative_addition->l_exchange Deprotonation & Ligand Exchange (+ Base) l_exchange->pd0 l_exchange->product Reductive Elimination center Experimental_Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Under Inert Gas reaction 3. Heating & Monitoring reagents->reaction Heat to 110 °C workup 4. Aqueous Work-up reaction->workup Monitor by TLC purify 5. Purification workup->purify Column Chromatography characterize 6. Characterization purify->characterize NMR, MS Analysis

Sources

Application Note: Synthesis of 2-(2,5-Dibromophenyl)acetic Acid via Hydrolysis of 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of small-molecule therapeutics and advanced agrochemicals, functionalized phenylacetic acids serve as critical structural motifs and versatile synthetic intermediates. The synthesis of 2-(2,5-dibromophenyl)acetic acid (CAS: 203314-28-7) from its corresponding benzyl cyanide derivative, 2-(2,5-dibromophenyl)acetonitrile , presents unique chemical challenges.

Standard nitrile hydrolysis protocols often fail or stall when applied to this substrate. As an Application Scientist, I have structured this guide to move beyond generic procedures, focusing instead on the mechanistic causality required to overcome the severe steric encumbrance and electronic deactivation imparted by the di-bromo substitution pattern. This document provides a self-validating, field-proven protocol optimized for high yield and high purity.

Mechanistic Insights & Substrate Specificity

To successfully execute this transformation, one must understand the thermodynamic and kinetic barriers inherent to the substrate. The hydrolysis of a nitrile to a carboxylic acid proceeds through two distinct hydration steps:

  • Hydration of the Nitrile to the Amide: The cyano group is protonated, rendering the carbon highly electrophilic and susceptible to nucleophilic attack by water.

  • Hydrolysis of the Amide to the Carboxylic Acid: The amide is further hydrolyzed, releasing the carboxylic acid and an ammonium ion.

The "Di-Bromo" Challenge

The presence of bromine atoms at the 2- and 5-positions drastically alters the reactivity profile compared to an unsubstituted benzyl cyanide [1]:

  • Steric Hindrance (Kinetic Barrier): The bulky bromine atom at the ortho (2-) position acts as a physical shield around the cyano group. This steric bulk severely retards the rate of water attack on the intermediate amide, notorious for causing reactions to stall at the 2-(2,5-dibromophenyl)acetamide stage.

  • Inductive Withdrawing Effect (-I): The halogens pull electron density away from the benzylic carbon. While this theoretically increases the electrophilicity of the nitrile carbon, it also decreases the basicity of the nitrile nitrogen, requiring a much higher acid concentration to achieve the necessary initial protonation.

Why Acid Catalysis Over Base?

While base-catalyzed hydrolysis (e.g., KOH in ethylene glycol) is possible, acid-catalyzed hydrolysis is strongly preferred here. In an acidic medium (H₂SO₄), the byproduct ammonia is immediately protonated to form the non-nucleophilic ammonium ion (NH₄⁺). This irreversible protonation provides a massive thermodynamic driving force that pushes the sterically hindered equilibrium entirely toward the carboxylic acid [2]. Furthermore, acidic conditions avoid any risk of nucleophilic aromatic substitution (SₙAr) side reactions that could theoretically displace the halogens under harsh basic conditions.

Mechanism Nitrile 2-(2,5-Dibromophenyl) acetonitrile Protonated Protonated Nitrile [R-C≡NH]+ Nitrile->Protonated H2SO4 (Protonation) Amide 2-(2,5-Dibromophenyl) acetamide Protonated->Amide H2O (Hydration) Acid 2-(2,5-Dibromophenyl) acetic acid Amide->Acid H+, H2O, Δ (- NH4+)

Fig 1: Stepwise acid-catalyzed hydrolysis mechanism of 2-(2,5-dibromophenyl)acetonitrile.

Quantitative Data & Condition Optimization

A critical parameter in this transformation is the phase homogeneity and the exact concentration of the acid. Using 98% H₂SO₄ provides no nucleophilic water, halting the reaction. Conversely, 10% H₂SO₄ boils at ~100 °C, which is insufficient thermal energy to overcome the ortho-bromine steric barrier. The optimal balance is a 50-60% v/v H₂SO₄ solution, which provides both stoichiometric water and a high reflux temperature (120–130 °C).

Because the starting nitrile is highly lipophilic, it will often melt into an unreactive organic glob at the bottom of the flask in purely aqueous acid. To solve this, Glacial Acetic Acid is introduced as a co-solvent.

Table 1: Physicochemical Properties
PropertyStarting Material (Reactant)Target Product
Chemical Name 2-(2,5-Dibromophenyl)acetonitrile2-(2,5-Dibromophenyl)acetic acid
CAS Number Unregistered / Proprietary203314-28-7
Molecular Formula C₈H₅Br₂NC₈H₆Br₂O₂
Molecular Weight 274.94 g/mol 293.94 g/mol
Physical State Low-melting solid / OilCrystalline Solid
Table 2: Optimization of Hydrolysis Conditions
MethodReagentsTemp / TimeYieldMechanistic Advantage / Disadvantage
Standard Acid 50% H₂SO₄ (aq)115 °C / 4 h< 40%Fails due to biphasic separation; stalls at amide.
Co-solvent Acid Glacial AcOH, 50% H₂SO₄125 °C / 10 h> 85%Optimal. AcOH homogenizes the lipophilic reactant.
Basic Hydrolysis KOH, Ethylene Glycol, H₂O150 °C / 12 h~ 60%High BP overcomes sterics, but requires complex workup.

Experimental Protocol: Co-Solvent Acid Hydrolysis

This protocol is designed as a self-validating system . By monitoring specific physical changes (homogenization, precipitation) and analytical markers (disappearance of the amide), the operator can ensure the reaction has reached thermodynamic completion rather than just kinetic stalling.

Reagents Required
  • 2-(2,5-Dibromophenyl)acetonitrile: 1.0 equivalent (eq)

  • Glacial Acetic Acid: 3.0 volumes (relative to substrate weight)

  • Sulfuric Acid (Conc. 98%): 2.5 eq

  • Deionized Water: 2.5 eq (pre-mixed with H₂SO₄ to form ~50% v/v acid)

Step-by-Step Methodology
  • Acid Preparation (Exothermic): In a secondary flask, carefully add concentrated H₂SO₄ to deionized water in a 1:1 volume ratio over an ice bath. Causality: Pre-mixing prevents localized superheating and charring of the organic substrate that would occur if concentrated acid were added directly to the reaction mixture [3].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,5-dibromophenyl)acetonitrile and glacial acetic acid. Stir at 40 °C until the substrate is fully dissolved, ensuring phase homogeneity.

  • Acid Addition: Dropwise, add the cooled 50% H₂SO₄ solution to the stirring acetic acid mixture.

  • Thermal Activation: Heat the reaction block to 125–130 °C to establish a vigorous reflux. Maintain reflux for 8 to 12 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC or LC-MS. Do not stop the reaction when the nitrile disappears. You must wait until the intermediate 2-(2,5-dibromophenyl)acetamide (which appears as a highly polar spot on TLC) is completely consumed.

  • Quenching: Once the amide is consumed, remove the flask from heat and allow it to cool to 60 °C. Pour the warm mixture slowly into 10 volumes of vigorously stirred crushed ice and water.

    • Self-Validation Checkpoint 2: The sudden shift in pH and solvent polarity will cause the immediate precipitation of the target carboxylic acid as a dense, off-white solid. If the product oils out, the amide intermediate is likely still present.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold deionized water until the filtrate reaches a neutral pH (pH ~6-7) to ensure complete removal of residual sulfuric and acetic acids.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (typically 3:1 v/v) to yield pure 2-(2,5-dibromophenyl)acetic acid as white needles. Dry under a high vacuum at 45 °C for 12 hours.

Workflow S1 1. Reagent Preparation Dissolve Nitrile in Glacial AcOH S2 2. Acid Addition Slowly add 50% H2SO4 (aq) S1->S2 S3 3. Thermal Activation Reflux at 125-130 °C for 8-12 h S2->S3 S4 4. Quenching Pour into crushed ice/water S3->S4 S5 5. Isolation Vacuum filtration of precipitate S4->S5 S6 6. Purification Recrystallize from EtOH/Water S5->S6

Fig 2: Optimized workflow for the acid-catalyzed synthesis of the target carboxylic acid.

References

  • Organic Syntheses Procedure: Phenylacetic Acid. Adams, R.; Thal, A. F. Organic Syntheses, Coll. Vol. 1, p.436 (1941). Details the foundational standard method for the hydrolysis of benzyl cyanides to phenylacetic acids using sulfuric acid.[Link]

  • Preparation method of phenylacetic acid (Patent CN103232338A). Google Patents. Outlines industrial-scale parameters for the direct acid hydrolysis of benzyl cyanides, emphasizing the critical nature of acid dilution and thermal control.

From Synthon to Scaffold: A Guide to Isoquinoline Synthesis via 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Isoquinoline Core

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] These nitrogen-containing heterocycles form the structural basis for a wide array of natural alkaloids and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1][3][4] The inherent versatility and therapeutic relevance of the isoquinoline scaffold have made the development of efficient and modular synthetic strategies a paramount goal for organic and medicinal chemists.[1][2] Modern synthetic methods, particularly those employing transition-metal catalysis, have revolutionized access to these valuable motifs, enabling the construction of complex and diversely substituted isoquinoline derivatives.[3][5][6]

This guide focuses on a powerful and strategic approach to isoquinoline synthesis utilizing 2-(2,5-Dibromophenyl)acetonitrile as a key starting material. The presence of two distinct bromine atoms on the phenyl ring offers a unique opportunity for sequential and regioselective functionalization, providing a convergent and flexible route to polysubstituted isoquinolines.

The Strategic Synthon: 2-(2,5-Dibromophenyl)acetonitrile

The utility of dihalogenated intermediates like 2-(2,5-Dibromophenyl)acetonitrile in synthetic chemistry is well-established.[7] The two bromine atoms serve as versatile handles for a variety of transition-metal-catalyzed cross-coupling reactions. Their differential reactivity can often be exploited to achieve selective functionalization, paving the way for the systematic construction of molecular complexity. In the context of isoquinoline synthesis, this starting material allows for a modular assembly strategy where key substituents can be introduced in a controlled manner before the final ring-closing event.

Synthetic Pathway: Tandem Sonogashira Coupling and Cyclization

A highly effective method for constructing the isoquinoline scaffold from 2-(2,5-Dibromophenyl)acetonitrile is a one-pot, tandem sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[8][9] This approach leverages the power of palladium and copper catalysis to first form a key C-C bond with a terminal alkyne, and then facilitate the ring-closing step to furnish the aromatic heterocyclic system.[10][11]

The general workflow involves the selective coupling of a terminal alkyne at one of the C-Br positions of the starting material, followed by an intramolecular nucleophilic attack of the nitrile nitrogen onto the newly introduced alkyne, leading to the formation of the isoquinoline ring.

Visualizing the Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization Start 2-(2,5-Dibromophenyl)acetonitrile + Terminal Alkyne Coupling Pd/Cu Catalysis (Sonogashira Reaction) Start->Coupling Reagents: Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Intermediate Alkynylated Intermediate Coupling->Intermediate Cyclization Base or Heat-Mediated Annulation Intermediate->Cyclization 6-endo-dig cyclization Product Substituted Isoquinoline Scaffold Cyclization->Product

Caption: General workflow for isoquinoline synthesis.

Mechanistic Insights: The Catalytic Cycles

The success of the tandem reaction hinges on the interplay of two catalytic cycles.[10]

  • Palladium Catalytic Cycle (Sonogashira Coupling):

    • Oxidative Addition: A Pd(0) species adds to the aryl bromide, forming a Pd(II) complex.[10][12]

    • Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium center.[10][11]

    • Reductive Elimination: The Pd(II) complex reductively eliminates the coupled product (the alkynylated intermediate) and regenerates the active Pd(0) catalyst.[10][12]

  • Copper Co-Catalyst Cycle:

    • The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form the crucial copper acetylide intermediate, which is then ready for transmetalation to the palladium center.[11]

Following the formation of the alkynylated intermediate, the nitrile group, activated by the reaction conditions (heat or base), undergoes a nucleophilic attack on the internal alkyne. This intramolecular cyclization, typically a 6-endo-dig process, forms the six-membered heterocyclic ring, which then aromatizes to yield the stable isoquinoline product.

Visualizing the Catalytic Cycle

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(Br) Pd0->Pd_OA Oxidative Addition (Ar-Br) Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation Product Ar-C≡CR Pd_TM->Product Reductive Elimination CuBr Cu(I)Br Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->CuBr Transmetalation Alkyne H-C≡CR Alkyne->Cu_Alkyne Base

Caption: Simplified catalytic cycles in Sonogashira coupling.

Application Protocol: Synthesis of a 1,4-Disubstituted Isoquinoline

This protocol provides a representative procedure for the synthesis of a 1-alkyl-4-bromo-isoquinoline derivative.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be appropriately dried and degassed where noted.

Materials:

  • 2-(2,5-Dibromophenyl)acetonitrile

  • Terminal Alkyne (e.g., 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Toluene or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(2,5-Dibromophenyl)acetonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Expert Insight: The exclusion of oxygen and moisture is critical to prevent the deactivation of the catalysts and the undesirable homocoupling of the alkyne.[12]

  • Addition of Reagents:

    • Add anhydrous, degassed toluene (or DMF) via syringe to dissolve the solids.

    • Add triethylamine (3.0 eq) via syringe. The base is crucial for neutralizing the HBr generated during the reaction and for the formation of the copper acetylide.[10]

    • Add the terminal alkyne (e.g., 1-hexyne, 1.2 eq) dropwise to the stirring mixture.

  • Reaction and Cyclization:

    • Heat the reaction mixture to 80-100 °C. The higher temperature facilitates both the Sonogashira coupling and the subsequent intramolecular cyclization.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure substituted isoquinoline.[13]

Data Summary and Expected Outcomes

The efficiency of this tandem reaction can be influenced by several factors. The table below summarizes typical reaction parameters that can be optimized for various substrates.

ParameterCondition/ReagentRationale & Expert Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃Pd(PPh₃)₂Cl₂ is a reliable pre-catalyst. In-situ generation from Pd(OAc)₂ and a phosphine ligand is also effective.[14]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the classic Sonogashira mechanism to activate the alkyne and increase reaction rates under mild conditions.[11]
Base Et₃N, DIPA, DBUAn amine base is typically used. Its primary role is to deprotonate the alkyne and neutralize the generated acid.[10][12]
Solvent Toluene, DMF, THFSolvent choice can impact solubility and reaction temperature. DMF is often used for less reactive aryl bromides.
Temperature 80 - 120 °CSufficient thermal energy is required to drive both the C-C coupling and the subsequent intramolecular cyclization.
Typical Yields 60 - 90%Yields are substrate-dependent. Electron-withdrawing groups on the alkyne can sometimes lower yields.

Conclusion and Future Outlook

The use of 2-(2,5-Dibromophenyl)acetonitrile as a strategic precursor provides a powerful and modular entry point to a wide range of substituted isoquinoline scaffolds. The tandem Sonogashira coupling-cyclization protocol is a robust and efficient method that combines C-C bond formation and heterocycle synthesis in a single operation. The remaining bromine atom on the synthesized isoquinoline core serves as a valuable chemical handle for further diversification, allowing for late-stage functionalization to build libraries of compounds for drug discovery and development programs. This approach exemplifies modern synthetic strategies that prioritize efficiency, modularity, and atom economy in the construction of medicinally relevant molecules.[5][6]

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Center for Biotechnology Information. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. National Center for Biotechnology Information. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. [Link]

  • Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. National Center for Biotechnology Information. [Link]

  • Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. RSC Publishing. [Link]

  • Co(III)‐catalyzed synthesis of isoquinolines from arylhydrazones. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. ResearchGate. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Transition‐Metal‐Catalyzed synthesis of isoquinolines. ResearchGate. [Link]

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. [Link]

  • Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal. [Link]

  • Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products. ResearchGate. [Link]

  • Tandem Sonogashira-cyclization process catalyzed by impregnated palladium on magnetite. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTITUMOR STUDY OF NEW PYRIDO[2,1-a]ISOQUINOLINES VIA ISOQUINOLINE-1. Semantic Scholar. [Link]

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nucleophilic substitution reactions of 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of 2-(2,5-Dibromophenyl)acetonitrile in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-(2,5-Dibromophenyl)acetonitrile emerges as a particularly valuable building block, offering multiple reactive centers for diversification. Its structure, featuring two chemically distinct sites for nucleophilic attack—the activated benzylic position and the two bromine-substituted carbons on the aromatic ring—provides a rich platform for constructing complex molecular architectures. Nitrile-containing compounds are not only prevalent in a wide array of biologically active molecules and natural products but also serve as versatile synthetic intermediates for conversion into amines, carboxylic acids, and heterocycles.

This guide provides a detailed exploration of the . We will delve into the mechanistic principles governing its reactivity and present detailed, field-proven protocols for its transformation. The methodologies described herein are designed to be robust and adaptable, empowering researchers to leverage this scaffold in their synthetic campaigns.

Part 1: Mechanistic Principles and Strategic Considerations

A thorough understanding of the underlying reaction mechanisms is critical for predicting reactivity, optimizing conditions, and troubleshooting synthetic challenges. The reactivity of 2-(2,5-Dibromophenyl)acetonitrile is a tale of two distinct domains: the benzylic α-carbon and the aromatic C-Br bonds.

Reactivity at the Benzylic Position (α-Carbon)

The carbon atom adjacent to the phenyl ring (the benzylic carbon) is highly activated. The cyano group is electron-withdrawing, increasing the acidity of the α-hydrogens, while the phenyl ring provides resonance stabilization to any radical, anionic, or cationic intermediate formed at this position.[1][2]

  • α-Deprotonation and Alkylation: The most common transformation at this site involves deprotonation with a suitable base to form a resonance-stabilized carbanion. This potent nucleophile can then readily attack a variety of electrophiles, most notably alkyl halides, in a classic SN2 reaction. The choice of base is crucial; strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or carbonate bases in polar aprotic solvents are typically effective.[3][4] This pathway is fundamental for carbon-carbon bond formation.

Reactivity at the Aromatic Ring (C-Br Bonds)

Direct nucleophilic aromatic substitution (SNAr) on the dibrominated ring is generally unfavorable due to the electron-rich nature of the benzene ring and the lack of strong activation by the nitrile group. Consequently, transition-metal catalysis is the premier strategy for functionalizing the C-Br bonds. These methods have revolutionized aromatic chemistry by enabling C-N, C-C, and C-O bond formations under relatively mild conditions.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[5] The reaction proceeds through a catalytic cycle involving a Pd(0) species. The choice of phosphine ligand is paramount; bulky, electron-rich ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[5] Similarly, palladium catalysts are effective for cyanation reactions, allowing the replacement of bromide with a nitrile group using cyanide sources like zinc cyanide (Zn(CN)2).[6][7]

  • Nickel-Catalyzed Cross-Coupling: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis has gained significant traction for C-Br functionalization.[8] Nickel catalysts, often in combination with specific ligands, can efficiently mediate cyanation reactions, sometimes with different reactivity profiles or functional group tolerance compared to palladium systems.[8][9][10]

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as robust starting points for the synthetic manipulation of 2-(2,5-Dibromophenyl)acetonitrile. Researchers should consider that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol: α-Alkylation of the Benzylic Position

This procedure details the formation of a C-C bond at the benzylic carbon via deprotonation followed by nucleophilic attack on an alkyl halide.

Workflow for α-Alkylation

sub 2-(2,5-Dibromophenyl)acetonitrile carbanion Resonance-Stabilized Carbanion Intermediate sub:e->carbanion:w Deprotonation base Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetonitrile, DMF) product α-Alkylated Product carbanion:e->product:w Sₙ2 Attack alkyl_halide Alkyl Halide (R-X) workup Aqueous Work-up & Purification product->workup

Caption: General workflow for the α-alkylation of 2-(2,5-Dibromophenyl)acetonitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-(2,5-Dibromophenyl)acetonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF to dissolve the starting material. Add potassium carbonate (K₂CO₃, 2.0 eq) or, for a stronger base, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[11]

  • Carbanion Formation: Allow the suspension to stir at room temperature (or 0 °C for NaH) for 30-60 minutes.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring mixture.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC).[11]

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Summary: α-Alkylation Conditions

Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
Methyl IodideK₂CO₃ (2.0)Acetonitrile606-1275-90
Benzyl BromideK₂CO₃ (2.0)Acetonitrile804-880-95
Ethyl BromoacetateNaH (1.2)THF252-470-85
Protocol: Palladium-Catalyzed Amination of the Aromatic Ring (Buchwald-Hartwig)

This protocol describes the selective mono-amination of one of the C-Br bonds using a palladium catalyst and a phosphine ligand. Achieving high selectivity for mono-amination over di-amination often requires careful control of stoichiometry and reaction time.

Buchwald-Hartwig Amination Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition LigEx Ar-Pd(II)(NHR₂)L OxAdd->LigEx Ligand Exchange LigEx->Pd0 Reductive Elimination RedElim Ar-NHR₂ Base Base Amine R₂NH ArBr Ar-Br start 2-(2,5-Dibromophenyl)acetonitrile alkylated α-Alkylated Product start->alkylated Base, R-X aminated Mono-aminated Product start->aminated Pd or Ni cat., R₂NH, Base cyanated Mono-cyanated Product start->cyanated Pd or Ni cat., 'CN' source diaminated Di-aminated Product aminated->diaminated Further Amination

Sources

preparation of 2-(2,5-dibromophenyl)acetic acid from nitrile precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-(2,5-Dibromophenyl)acetic Acid via Nitrile Hydrolysis

Executive Summary

The synthesis of 2-(2,5-dibromophenyl)acetic acid is a critical transformation in the preparation of active pharmaceutical ingredients (APIs), particularly in the development of c-Jun N-terminal kinase (JNK) inhibitors and novel N-alkoxyindol-2-one derivatives[1][2]. The most robust and scalable route to this target is the hydrolysis of its nitrile precursor, 2-(2,5-dibromophenyl)acetonitrile. This application note provides a comprehensive, self-validating guide to executing this hydrolysis, detailing both base- and acid-catalyzed protocols while explaining the physicochemical causality behind the required reaction conditions.

Mechanistic Insights & Causality

Hydrolyzing an arylacetonitrile to an arylacetic acid typically proceeds seamlessly via an intermediate amide[3][4]. However, the 2-(2,5-dibromophenyl)acetonitrile system presents unique kinetic barriers:

  • Steric Hindrance: The bulky bromine atom at the ortho (2-) position projects significant steric mass over the adjacent acetonitrile group. This restricts the trajectory of nucleophilic attack by water or hydroxide ions, drastically reducing the reaction rate compared to unhindered benzyl cyanides[2].

  • Thermal Requirements: While the electron-withdrawing nature of the two bromine atoms increases the electrophilicity of the nitrile carbon, the steric penalty dominates the reaction kinetics[1]. Consequently, standard refluxing in aqueous ethanol (~80°C) often stalls at the amide intermediate. To drive the reaction to completion, high-boiling co-solvents (e.g., ethylene glycol) or aggressive acidic homogenizing mixtures (e.g., H₂SO₄/AcOH) must be employed to elevate the reaction temperature above 115°C[5][6].

Hydrolysis Workflow Visualization

HydrolysisWorkflow Start 2-(2,5-Dibromophenyl)acetonitrile (Starting Material) split Select Pathway Start->split Basic Protocol A: Base-Catalyzed NaOH / Ethylene Glycol, 115°C split->Basic Preferred for high yield Acidic Protocol B: Acid-Catalyzed H2SO4 / AcOH / H2O, 120°C split->Acidic Alternative robust method IntermediateB Sodium 2-(2,5-dibromophenyl)acetate (Soluble Intermediate) Basic->IntermediateB OH-, H2O Reflux 7-12h IntermediateA 2-(2,5-Dibromophenyl)acetamide (Transient Intermediate) Acidic->IntermediateA H+, H2O Acidify Acidification HCl (aq), pH < 2.5 IntermediateB->Acidify Quench Aqueous Quench Ice Water Precipitation IntermediateA->Quench Reflux 4-6h Target 2-(2,5-Dibromophenyl)acetic acid (Purified Product) Acidify->Target Filtration & Recrystallization Quench->Target Filtration & Recrystallization

Workflow for the preparation of 2-(2,5-dibromophenyl)acetic acid via acidic or basic hydrolysis.

Comparative Analysis of Hydrolysis Conditions

To assist in protocol selection, the quantitative and operational parameters of both methodologies are summarized below.

ParameterProtocol A: Base-Catalyzed[5]Protocol B: Acid-Catalyzed[6]
Primary Reagents NaOH (4.0 eq), H₂OConc. H₂SO₄, H₂O
Co-Solvent Ethylene GlycolGlacial Acetic Acid
Reaction Temp. 115°C – 120°C110°C – 120°C (Reflux)
Reaction Time 7 – 12 hours4 – 6 hours
Expected Yield 85% – 92%75% – 85%
Causality / Pros Avoids harsh acidic degradation; high purity profile.Rapid conversion; AcOH keeps lipophilic nitrile in solution.
Cons Requires high-boiling solvent removal during workup.Generates corrosive waste; risk of minor decarboxylation.

Detailed Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis (Recommended)

This method utilizes ethylene glycol to elevate the boiling point of the reaction mixture, providing the thermal energy required to overcome the steric hindrance of the ortho-bromo group[5].

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.

  • Reagent Charging: Add 2-(2,5-dibromophenyl)acetonitrile (10.0 g, 36.4 mmol) and ethylene glycol (100 mL) to the flask. Stir to create a uniform suspension.

  • Base Addition: Slowly add solid sodium hydroxide (5.8 g, 145 mmol, 4.0 eq) followed by distilled water (10 mL). Causality: The small amount of water is essential to generate the active hydroxide nucleophile, while maintaining a high overall boiling point.

  • Reflux: Heat the mixture to 115°C. The suspension will gradually homogenize into a clear, dark solution as the nitrile converts to the highly soluble sodium 2-(2,5-dibromophenyl)acetate salt. Maintain temperature for 7 to 12 hours.

  • In-Process Control: Analyze an aliquot via HPLC. The reaction is complete when the nitrile peak (and the transient amide peak) constitutes <1% of the total area.

  • Workup & Acidification: Cool the mixture to <30°C. Transfer the solution to a 1 L beaker and dilute with distilled water (300 mL). Slowly add concentrated HCl (12 M) dropwise under vigorous stirring until the pH reaches 2.0–2.5. Causality: Acidification protonates the carboxylate salt, triggering the immediate precipitation of the lipophilic free acid[5].

  • Isolation: Stir the resulting white/off-white slurry at 5°C for 30 minutes to maximize crystallization. Filter under vacuum, wash the filter cake thoroughly with cold water (3 × 50 mL) to remove residual ethylene glycol and salts, and dry under a vacuum at 45°C to constant weight.

Protocol B: Acid-Catalyzed Hydrolysis

This protocol leverages the protonation of the nitrile nitrogen to dramatically increase the electrophilicity of the adjacent carbon, forcing the hydrolysis[6].

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent Preparation: Carefully prepare a 1:1:1 (v/v/v) mixture of concentrated H₂SO₄ (30 mL), glacial acetic acid (30 mL), and distilled water (30 mL). Caution: Highly exothermic.

  • Reagent Charging: Add 2-(2,5-dibromophenyl)acetonitrile (10.0 g, 36.4 mmol) to the acid mixture. Causality: Glacial acetic acid acts as a homogenizing co-solvent, preventing the highly lipophilic nitrile from "oiling out" and ensuring intimate contact with the aqueous acid[6].

  • Reflux: Heat the mixture to a gentle reflux (~115°C) for 4 to 6 hours.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly over 400 g of crushed ice with vigorous stirring. The product will precipitate as a dense solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water until the filtrate is pH neutral, and dry under vacuum. Recrystallize from toluene or aqueous ethanol if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 2-(2,5-dibromophenyl)acetic acid, the protocol must be validated against the following analytical benchmarks[7]:

  • HPLC Analysis: The product should exhibit a single major peak (>98% AUC). The retention time will be significantly shorter than the starting nitrile due to the increased polarity of the carboxylic acid.

  • ¹H-NMR (300 MHz, DMSO-d6):

    • Disappearance of the nitrile aliphatic singlet at ~4.1 ppm.

    • Appearance of the acetic acid methylene singlet at δ 3.74 (s, 2H).

    • Aromatic protons: δ 7.66 (d, J=2.7 Hz, 1H), 7.56 (d, J=8.8 Hz, 1H), 7.42 (dd, J=8.8, 2.7 Hz, 1H).

    • Carboxylic acid proton: Broad singlet at δ 12.57 (s, 1H), which exchanges with D₂O.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum must display the characteristic 1:2:1 isotopic pattern of a dibrominated species at m/z 291, 293, and 295[M-H]⁻, confirming the preservation of the dibromophenyl ring during the harsh hydrolysis conditions.

References

  • Kukosha, T., Trufilkina, N., Katkevics, M. "Synthesis of N-Alkoxyindol-2-ones by Copper-Catalyzed Intramolecular N-Arylation of Hydroxamates." Synlett 2011(17): 2525-2528. URL:[Link]

  • Szczepankiewicz, B. G., et al. "Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity." Journal of Medicinal Chemistry 2006, 49 (12), 3563-3580. URL:[Link]

  • Adams, R., Thal, A. F. "Phenylacetic Acid." Organic Syntheses, Coll. Vol. 1, p.436 (1941). URL:[Link]

  • Method for preparing 2, 5-dibromo-benzene acetic acid. Chinese Patent CN104693019B (2017).

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Alkylation of 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the alkylation of 2-(2,5-Dibromophenyl)acetonitrile . It synthesizes established phase-transfer catalysis (PTC) principles with specific considerations for the sterically congested and electron-deficient 2,5-dibromoaryl system.

Introduction & Chemical Context

The alkylation of 2-(2,5-Dibromophenyl)acetonitrile presents a unique set of challenges compared to unsubstituted phenylacetonitriles. The presence of bromine atoms at the ortho (2) and meta (5) positions dictates the reaction landscape:

  • Acidity Enhancement: The inductive electron-withdrawing nature of the halogens stabilizes the benzylic carbanion, lowering the pKa (est. <19 vs. ~22 for PhCH₂CN). This facilitates deprotonation by milder bases.

  • Steric Hindrance: The ortho-bromine creates significant steric bulk, potentially retarding the approach of bulky electrophiles (kinetic penalty) but also suppressing dialkylation (thermodynamic/kinetic benefit).[1]

  • Chemoselectivity Risks: The aryl bromide moieties are susceptible to metal-halogen exchange if organolithium bases (e.g., n-BuLi) are employed, or radical debromination under harsh reducing conditions.[1]

This guide prioritizes Phase Transfer Catalysis (PTC) as the primary validated workflow due to its operational simplicity and suppression of side reactions, with Anhydrous LiHMDS as a secondary protocol for difficult electrophiles.[1]

Core Experimental Protocols

Protocol A: Phase Transfer Catalysis (Recommended)

Best for: Primary alkyl halides, scaling, and moisture tolerance.[1]

Reagents:

  • Substrate: 2-(2,5-Dibromophenyl)acetonitrile (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.05 – 1.1 equiv)[1]

  • Solvent: Toluene (3-5 volumes)[1]

  • Base: 50% w/w NaOH (aq) (2.0 – 5.0 equiv)[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBAC (1-5 mol%)[1]

Step-by-Step:

  • Dissolution: Charge the nitrile and alkyl halide into Toluene. Ensure complete dissolution.

  • Catalyst Addition: Add the PTC catalyst. Stir vigorously to disperse.

  • Initiation: Add 50% NaOH dropwise while monitoring internal temperature. Exotherm is possible.

  • Reaction: Stir at 20–40°C . High agitation (>500 RPM) is critical for interfacial surface area.[1]

  • Monitoring: Check HPLC/GC at 1 hour. If mono-alkylation is <90%, increase temp to 50°C cautiously.

  • Workup: Dilute with water. Note: The product is heavy (dibromo); it may reside in the bottom organic layer if chlorinated solvents are used, or top if Toluene is used (check densities!).[1] Wash organic layer with dilute HCl (to neutralize base) then Brine.[1]

Protocol B: Anhydrous LiHMDS (High Precision)

Best for: Secondary alkyl halides, suppression of dialkylation, or base-sensitive electrophiles.[1]

Reagents:

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)[1]

  • Solvent: Anhydrous THF

  • Temperature: -78°C to 0°C

Step-by-Step:

  • Deprotonation: Cool nitrile in THF to -78°C. Add LiHMDS dropwise. Stir 30 mins. Note: The solution often turns deep yellow/orange (carbanion formation).[1]

  • Alkylation: Add electrophile (neat or in THF) slowly.

  • Warm-up: Allow to warm to 0°C or RT naturally.

  • Quench: Sat. NH₄Cl.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing this reaction.

AlkylationWorkflow Start Start: 2-(2,5-Dibromophenyl)acetonitrile ElectrophileCheck Is Electrophile Primary or Secondary? Start->ElectrophileCheck Primary Primary Alkyl Halide ElectrophileCheck->Primary Simple Secondary Secondary/Bulky Alkyl Halide ElectrophileCheck->Secondary Complex PTC_Route Route A: Phase Transfer Catalysis (Toluene / 50% NaOH / TBAB) Primary->PTC_Route LiHMDS_Route Route B: Anhydrous Deprotonation (THF / LiHMDS / -78°C) Secondary->LiHMDS_Route Avoid steric clash CheckDialk Check Dialkylation (HPLC) PTC_Route->CheckDialk LiHMDS_Route->CheckDialk HighDialk Issue: >5% Dialkylation CheckDialk->HighDialk Yes LowConv Issue: Low Conversion CheckDialk->LowConv No reaction Success Target: >95% Mono-alkylation CheckDialk->Success Optimal HighDialk->LiHMDS_Route Switch Method LowConv->PTC_Route Increase Catalyst/Temp

Caption: Decision matrix for selecting between PTC and Anhydrous conditions based on electrophile sterics and observed selectivity.

Troubleshooting & FAQs

Category 1: Yield & Conversion[1][2]

Q: The reaction stalls at 60-70% conversion. Adding more base doesn't help. Why? A: This is often due to "Catalyst Poisoning" or Interfacial Saturation in PTC.

  • Causality: The bromide ions generated from the alkylating agent (R-Br) compete with the nitrile anion for the quaternary ammonium cation (Q+).[1] If [Br-] becomes too high, the catalyst circulates as Q+Br- (inactive) rather than Q+Nitrile- (active).[1]

  • Solution:

    • Decant the aqueous layer (removing NaBr) and replace with fresh 50% NaOH.[1]

    • Switch to a more lipophilic catalyst (e.g., dilute Aliquat 336) if using Toluene.[1]

Q: I am observing low yield with secondary alkyl halides. A: The ortho-bromine on your substrate creates a "picket fence" effect.

  • Mechanistic Insight: An S_N2 attack on a secondary carbon is already slow; combined with the ortho-sterics of the 2,5-dibromo ring, the transition state energy is high.

  • Solution: Switch to Protocol B (LiHMDS) . The homogeneous solution and "naked" lithium enolate are more reactive than the ion-paired PTC species for difficult substrates.

Category 2: Selectivity (Mono vs. Di)

Q: How do I prevent dialkylation? I see ~15% of the bis-alkylated product. A: Dialkylation occurs because the mono-alkylated product is often more acidic or similarly acidic to the starting material, and the base is in excess.

  • Troubleshooting Table:

VariableAdjustment for Higher SelectivityReason
Stoichiometry Reduce Alkyl Halide to 0.95 - 1.0 eqStarve the reaction of electrophile to prevent the second attack.
Base Concentration Reduce NaOH conc. (e.g., 25% vs 50%)Reduces the "active" concentration of base at the interface.[1]
Solvent Switch Toluene → DCM (if compatible)Changing polarity can affect the relative acidity/solubility of the mono-product.
Temperature Lower to 0–10°CS_N2 reaction rates are temp-dependent; lower temp favors the kinetic mono-product.
Category 3: Impurities & Side Reactions[1]

Q: I see a new impurity that matches the mass of the de-brominated product. A: This is likely Halogen-Metal Exchange or Radical Reduction .

  • Cause: If using n-BuLi, it will attack the Bromine atoms (especially at the 2-position) faster than it deprotonates the alpha-carbon.

  • Fix: NEVER use alkyl lithiums (n-BuLi, t-BuLi) for this substrate. Use non-nucleophilic bases like LiHMDS, NaH, or KOtBu.[1] If using PTC, ensure your solvent (e.g., Toluene) is free of radical initiators or peroxides.[1]

Q: My nitrile peak is disappearing, but I see an Amide peak. A: Hydrolysis is occurring.[1]

  • Cause: High temperature + Strong Aqueous Base (NaOH) + Nitrile = Hydrolysis to Amide/Acid.[1]

  • Fix: Lower the reaction temperature. If high temp is needed for alkylation, switch to Solid-Liquid PTC (Solid KOH + Toluene + Catalyst) to minimize water content.[1]

Mechanism Visualization (PTC)[1]

Understanding the Makosza Interfacial Mechanism is crucial for troubleshooting the PTC protocol.

PTCMechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Substrate Substrate (Ar-CH2-CN) Deprotonation Deprotonation (OH- pulls H+) Substrate->Deprotonation Diffuses to interface Q_CN Active Ion Pair [Q+ Ar-CH-CN -] Product Product (Ar-CH(R)-CN) Q_CN->Product + R-X (SN2) QX Catalyst (Q+X-) Product->QX Regenerates Catalyst RX Alkyl Halide (R-X) QX->Deprotonation Transfers anion Deprotonation->Q_CN Enters Organic Phase NaOH NaOH (OH-) NaOH->Deprotonation

Caption: Makosza Interfacial Mechanism showing the cycle of the quaternary ammonium catalyst (Q+) transporting the anion.[1]

References

  • Makosza, M. "Phase-transfer catalysis.[1][3] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.[1] Link (Foundational text on PTC mechanism for arylacetonitriles).[1]

  • BenchChem. "Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation."[4] BenchChem Technical Notes, 2025. Link (General protocols for phenylacetonitrile alkylation).[1]

  • Organic Syntheses. "Phase Transfer Alkylation: General Procedures." Org.[4][5][6] Synth. (Standard reference for PTC stoichiometry and catalyst selection).

  • O'Donnell, M. J. "The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 2004.[1] (Discusses base effects on Schiff base/nitrile alkylations).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-(2,5-Dibromophenyl)acetonitrile and alkylating agents before use.[1] The 2,5-dibromo motif implies potential heavy metal toxicity and environmental hazards.[1]

Sources

Technical Support Center: Preventing Hydrolysis Side Reactions in Phenylacetonitrile Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Phenylacetonitriles (benzyl cyanides) are critical intermediates in the synthesis of pharmaceuticals, fragrances, and agrochemicals[1]. However, researchers frequently encounter a critical bottleneck during


-functionalization (e.g., alkylations, condensations): the competitive hydrolysis of the nitrile group to form phenylacetamides or phenylacetic acids[2].

This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure chemoselective


-reactivity while preserving the integrity of the nitrile moiety.

Part 1: Mechanistic Causality & FAQs

Q1: Why does my phenylacetonitrile undergo hydrolysis during


-alkylation, and what is the exact mechanism? 
A1:  The issue stems from the inherent ambident reactivity of the molecule under basic conditions. To achieve 

-alkylation, a strong base is required to deprotonate the acidic

-protons. However, if aqueous bases (like 50% NaOH) are used, the hydroxide ion (

) acts as a potent nucleophile. The electrophilic carbon of the nitrile group is highly susceptible to nucleophilic attack by

, leading to hydration to an amide, and subsequent hydrolysis to a carboxylic acid[2]. The causality is direct: the presence of bulk water combined with high pH and elevated temperatures thermodynamically favors the irreversible formation of phenylacetic acid.

G A Phenylacetonitrile (Starting Material) B Hydroxide Attack (Nucleophilic Addition) A->B Aqueous Base C Phenylacetamide (Intermediate) B->C Hydration D Further Hydrolysis (Excess Base/Heat) C->D Prolonged Reaction E Phenylacetic Acid (Undesired Byproduct) D->E Ammonia Elimination

Mechanistic pathway of phenylacetonitrile hydrolysis under basic conditions.

Q2: How does Solid-Liquid Phase Transfer Catalysis (PTC) prevent this hydrolysis compared to standard Liquid-Liquid PTC? A2: In standard Liquid-Liquid PTC (e.g., using 50% aqueous NaOH), the quaternary ammonium catalyst transfers the hydroxide ion into the organic phase along with a hydration sphere of water molecules. This micro-aqueous environment is sufficient to trigger nitrile hydrolysis. By switching to Solid-Liquid PTC (using solid KOH or


), you eliminate bulk water from the system[3]. The phase transfer catalyst interacts only with the solid base interface, transferring the deprotonating anion into the organic phase without accompanying water molecules, effectively shutting down the hydrolysis pathway and allowing for higher reaction temperatures[3].

G SolidBase Solid Base (KOH/NaOH) No Bulk Water PTC Quaternary Ammonium Salt (e.g., TBAB) SolidBase->PTC Base Extraction OrganicPhase Organic Phase (Phenylacetonitrile + R-X) Carbanion Alpha-Carbanion Formation (Reaction Interface) OrganicPhase->Carbanion Deprotonation PTC->Carbanion Ion-Pair Transfer Product Alkylated Phenylacetonitrile (Hydrolysis Suppressed) Carbanion->Product Alkylation

Solid-liquid phase-transfer catalysis workflow preventing nitrile hydrolysis.

Q3: Are there alternative methods to PTC for completely anhydrous alkylation? A3: Yes. For highly sensitive substrates, researchers utilize non-nucleophilic strong bases such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-Butoxide (KOtBu) in strictly anhydrous polar aprotic solvents (e.g., THF or Toluene)[2]. Because these bases lack nucleophilicity towards the nitrile carbon and the system is devoid of water, hydrolysis is completely prevented. Alternatively, continuous removal of water using specialized ester additives or Dean-Stark apparatuses can protect the cyano group[4].

Part 2: Quantitative Data & Comparative Analysis

The choice of reaction conditions directly dictates the chemoselectivity between the desired


-alkylation and the undesired nitrile hydrolysis. The following table summarizes typical experimental outcomes based on the base and solvent system employed.
Reaction SystemBase TypeSolventCatalystDesired Alkylation Yield (%)Hydrolysis Byproduct (%)
Homogeneous Aqueous 50% aq. NaOHEthanolNone35 - 45%> 40%
Liquid-Liquid PTC 50% aq. NaOHTolueneTBAB70 - 80%10 - 15%
Solid-Liquid PTC Solid KOH (powder)TolueneTBAB90 - 95%< 1%
Strictly Anhydrous NaH (60% dispersion)Dry THFNone92 - 98%0%

Data synthesis based on optimization parameters for phenylacetonitrile alkylation[2],[3].

Part 3: Self-Validating Experimental Protocol

To guarantee the suppression of hydrolysis, the following protocol utilizes Solid-Liquid PTC. This methodology is designed as a self-validating system : the physical state of the reaction and in-process controls immediately indicate if moisture has compromised the reaction.

Protocol: Solid-Liquid PTC Alkylation of Phenylacetonitrile

Reagents Required:

  • Phenylacetonitrile (1.0 equiv) - Must be freshly distilled to remove ambient moisture.

  • Alkyl Halide (e.g., Ethyl Bromide) (1.1 equiv)

  • Potassium Hydroxide (KOH) powder (3.0 equiv) - Must be finely ground and strictly dry.

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Anhydrous Toluene (10 mL / gram of substrate)

Step-by-Step Methodology:

  • System Preparation (Validation Step 1): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and argon inlet. Self-Validation: The absence of condensation on the flask walls ensures a moisture-free starting environment.

  • Reagent Loading: Add the finely ground solid KOH and TBAB to the flask under a positive stream of argon. Add the anhydrous toluene.

  • Substrate Addition: Add phenylacetonitrile dropwise at room temperature. Stir vigorously (mechanical stirring is crucial to maintain the solid-liquid interface) for 15 minutes. The mixture will develop a deep color indicative of carbanion formation.

  • Electrophile Addition (Validation Step 2): Cool the mixture to 0-5°C using an ice bath. Add the alkyl halide dropwise over 30 minutes. Self-Validation: Monitor the internal temperature. A controlled exotherm indicates successful alkylation. If the temperature spikes uncontrollably, side reactions (like dialkylation or thermal degradation) are occurring.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Control (Validation Step 3): Perform a Thin Layer Chromatography (TLC) check using Hexanes:Ethyl Acetate (8:2). Self-Validation: The desired alkylated product will elute cleanly. If hydrolysis has occurred, a highly polar spot (phenylacetic acid) will remain trapped at the baseline. A clean baseline validates the complete prevention of hydrolysis.

  • Workup: Quench the reaction by filtering the mixture through a pad of Celite to remove the solid inorganic salts (unreacted KOH and KX byproducts). Wash the organic filtrate with water (1x) and brine (1x), dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure alkylated nitrile.
    

References

  • Optimizing reaction conditions for the alkylation of phenylacetonitrile - Benchchem. 2

  • Benzyl cyanide - Wikipedia. 1

  • Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions - Ecole des Mines d'Albi-Carmaux. 3

  • C-Alkylation of active methylene compounds by means of alcohols. VI. Facile monoalkylation of phenylacetonitrile - ACS Publications. 4

  • 1 Protection Reactions - Wiley-VCH. 5

Sources

recrystallization solvents for 2-(2,5-Dibromophenyl)acetonitrile purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-25DBPA-001 Subject: Optimization of Recrystallization Solvents & Troubleshooting Guide Status: Resolved Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

You have requested a technical guide for the purification of 2-(2,5-Dibromophenyl)acetonitrile . This compound is a critical halogenated aromatic intermediate, often utilized in the synthesis of NSAIDs (e.g., Bromfenac analogs) or kinase inhibitors.

Due to the presence of both the lipophilic dibromo-phenyl ring and the polar nitrile moiety, this compound presents a "solubility duality" that can lead to common purification failures such as oiling out (liquid-liquid phase separation) rather than crystallization.

This guide provides a validated solvent selection strategy, a step-by-step Standard Operating Procedure (SOP), and a troubleshooting matrix based on the physicochemical properties of aryl acetonitriles.

Module 1: Solvent Selection Logic

The purification of 2-(2,5-Dibromophenyl)acetonitrile requires balancing the solubility of the lipophilic aromatic core against the polar nitrile tail.

The "Goldilocks" Zone

We recommend Isopropyl Alcohol (IPA) as the primary solvent.

  • Why? IPA has a boiling point (82.6°C) that allows for sufficient thermal differential. It is polar enough to dissolve the nitrile at reflux but lipophilic enough to force precipitation upon cooling.

  • Alternative: If the crude is highly impure, a binary solvent system (Solvent/Anti-solvent) is required.

Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting your solvent system based on your specific impurity profile.

SolventSelection Start Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity NonPolar Non-polar (e.g., Unreacted Bromides) CheckImpurity->NonPolar Lipophilic Polar Polar (e.g., Acids, Salts) CheckImpurity->Polar Hydrophilic Unknown Unknown / Mixed CheckImpurity->Unknown Complex SystemA System A: Isopropyl Alcohol (IPA) (Single Solvent) NonPolar->SystemA Standard SystemC System C: Ethyl Acetate : Heptane (1:3 Ratio) NonPolar->SystemC If yield low in IPA SystemB System B: Ethanol : Water (9:1 Ratio) Polar->SystemB Removes salts Unknown->SystemA Start here

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Module 2: Comparative Solvent Data

The following table summarizes the performance characteristics of standard solvent systems for brominated phenylacetonitriles.

Solvent SystemTypePolarity IndexRecovery PotentialPrimary RiskRecommended For
Isopropyl Alcohol (IPA) Single3.9High (70-85%)Oiling out if cooled too fastFirst-line choice. General purification.
Ethanol / Water (9:1) Binary~5.0Moderate (60-75%)Hydrolysis of nitrile (if boiled too long)Removing inorganic salts or polar acids.
Ethyl Acetate / Heptane Binary~2.5High (80-90%)Trapping non-polar impuritiesRemoving tarry, non-polar side products.
Toluene Single2.4LowProduct too solubleNot Recommended (unless cooling to -20°C).

Module 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-Recrys-IPA-05 Target Compound: 2-(2,5-Dibromophenyl)acetonitrile Safety Warning: Nitriles can liberate HCN under strong acidic/basic conditions. Ensure proper ventilation.[1]

Phase 1: Dissolution
  • Place 10.0 g of crude solid in a 100 mL Round Bottom Flask (RBF).

  • Add Isopropyl Alcohol (IPA) at a ratio of 3 mL per gram of solid (initial volume: 30 mL).

  • Heat to reflux (approx. 83°C) with magnetic stirring.

  • Observation Check:

    • If solid remains: Add IPA in 1 mL increments until dissolved.

    • If solution is dark/colored: Cool slightly, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

Phase 2: Crystallization[2][3]
  • Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Critical Step: Do not place directly in an ice bath. Rapid cooling causes "oiling out" (see Troubleshooting).

  • Once at room temperature (20-25°C), observe for crystal formation.

  • If crystals form, move flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filter the crystals using a Buchner funnel/vacuum filtration.

  • Wash Step: Wash the filter cake with cold IPA (chilled to 0°C). Use a volume equal to 20% of the total solvent used.

  • Dry under vacuum at 40°C for 4 hours.

Module 4: Troubleshooting & FAQs

Q1: The product separated as a yellow oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out." It occurs when the solution becomes supersaturated at a temperature above the melting point of the solid/solvent mixture. Corrective Action: Re-heat the mixture until the oil dissolves. Add a small amount of additional solvent (approx. 10-15% more). Add a seed crystal of pure product when the solution is slightly turbid but still hot. Cool very slowly with agitation.

Q2: My yield is very low (<40%).

Diagnosis: The product is too soluble in the chosen solvent at room temperature. Corrective Action:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to recover a "second crop."

  • Switch to a binary system: Dissolve in minimum hot Ethyl Acetate, then add hot Heptane dropwise until persistent cloudiness appears. Cool effectively.

Q3: The crystals are sticky/gummy.

Diagnosis: Trapped solvent or non-polar impurities. Corrective Action: Triturate (grind) the sticky solid with cold Pentane or Hexane. This often extracts the surface impurities and induces hardening of the crystal lattice.

Workflow: Rescuing an "Oiled Out" Batch

OilingOut Oil Oiled Out (Liquid Phase Separated) Reheat Re-heat to Reflux (Dissolve Oil) Oil->Reheat Adjust Add 10% More Solvent Reheat->Adjust Seed Add Seed Crystal (@ Cloud Point) Adjust->Seed Cool Slow Cool (Insulate Flask) Seed->Cool

Figure 2: Step-by-step remediation workflow for oiled-out reactions.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Crude 2-Phenylacetonitrile. Retrieved from

  • Organic Syntheses. (1922). Diphenylacetonitrile Synthesis and Recrystallization. Coll. Vol. 1, p.107.[3] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromophenylacetonitrile. Retrieved from

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Technical Support Center: Stability of 2-(2,5-Dibromophenyl)acetonitrile Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Overview

2-(2,5-Dibromophenyl)acetonitrile is a specialized intermediate often employed in the synthesis of heterocycles (e.g., isoquinolines, indoles) and pharmaceutical scaffolds. Its chemical behavior is defined by two competing electronic effects:

  • Acidity of

    
    -Protons:  The electron-withdrawing nature of the nitrile group, augmented by the inductive effect of the bromine atoms on the phenyl ring, renders the benzylic protons significantly acidic (
    
    
    
    in DMSO).
  • Electrophilicity of the Nitrile: The nitrile carbon is susceptible to nucleophilic attack, particularly by hydroxide ions in aqueous basic media.

Core Stability Verdict: Under basic conditions, this molecule is thermodynamically unstable over extended periods. While the formation of the carbanion is necessary for alkylation reactions, the species is prone to three primary degradation pathways: Hydrolysis , Oxidative Decyanation , and Oligomerization .

Core Instability Mechanisms

Understanding why the molecule degrades is the first step to preventing it.

Pathway A: Base-Catalyzed Hydrolysis

In the presence of aqueous base (e.g., NaOH, KOH,


 in wet solvents), the nitrile group undergoes stepwise hydration.
  • Step 1: Attack of

    
     on the nitrile carbon forms an imidate intermediate.
    
  • Step 2: Tautomerization leads to the primary Amide (2-(2,5-dibromophenyl)acetamide).

  • Step 3: Further hydrolysis releases ammonia (

    
    ) and yields the Carboxylic Acid  (2-(2,5-dibromophenyl)acetic acid).
    
Pathway B: Oxidative Degradation (The "Color" Problem)

The benzylic carbanion generated by deprotonation is electron-rich and sensitive to molecular oxygen (


).
  • Mechanism: The carbanion reacts with dissolved oxygen to form a hydroperoxide intermediate. This eventually collapses to form a ketone (2,5-dibromobenzophenone derivatives) or alcohol, often accompanied by the loss of the cyano group (decyanation).

  • Indicator: This pathway is almost always accompanied by a distinct color change (Green/Blue/Red) due to the formation of resonance-stabilized radical species.

Pathway C: Self-Condensation (Thorpe-Ziegler)

Although sterically hindered by the 2-bromo substituent, the carbanion can attack the nitrile group of another molecule, leading to enaminonitriles (dimers). This is most common in high-concentration reactions with strong bases (e.g., NaH, LDA).

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways when 2-(2,5-Dibromophenyl)acetonitrile is exposed to base.

G Start 2-(2,5-Dibromophenyl) acetonitrile Carbanion Benzylic Carbanion (Reactive Intermediate) Start->Carbanion Base (Deprotonation) Amide Primary Amide (Hydrolysis Intermediate) Start->Amide OH- / H2O (Hydrolysis) Peroxide Hydroperoxide Intermediate Carbanion->Peroxide O2 (Air) Dimer Enaminonitrile (Dimer) Carbanion->Dimer Attack on Start (Thorpe-Ziegler) Acid 2-(2,5-Dibromophenyl) acetic acid Amide->Acid OH- / Heat (-NH3) Ketone 2,5-Dibromobenzophenone (Oxidative Product) Peroxide->Ketone Decyanation

Caption: Figure 1. Competing reaction pathways for 2-(2,5-Dibromophenyl)acetonitrile in basic media.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users in the field.

Q1: My reaction mixture turned a deep green/blue color after adding the base. Is my product ruined?

Diagnosis: This is a classic sign of Oxidative Degradation (Pathway B). The benzylic carbanion has reacted with trace oxygen to form radical species or charge-transfer complexes.

  • Impact: Expect a lower yield and difficult purification.[1][2] The color often persists even after workup.

  • Solution:

    • Degas solvents vigorously (sparge with

      
       or Ar for 15-30 mins) before adding the base.
      
    • Perform the reaction under a strict inert atmosphere (Schlenk line or glovebox).

    • Add a reducing agent (e.g.,

      
      ) during workup to quench radical species, though this won't reverse the chemical damage.
      
Q2: I see a new, very polar spot on TLC that trails near the baseline.

Diagnosis: This is likely the Carboxylic Acid derivative (Pathway A) resulting from nitrile hydrolysis.[2]

  • Verification: Isolate a small amount and check solubility in saturated

    
    . If it dissolves and reprecipitates with acid, it is the carboxylic acid side product.
    
  • Solution:

    • Ensure your solvent is anhydrous . Even technical grade acetonitrile or THF can contain enough water to cause significant hydrolysis.

    • Switch to a non-nucleophilic base (e.g.,

      
      , 
      
      
      
      ) instead of hydroxides (
      
      
      ,
      
      
      ) if possible.
    • Lower the reaction temperature. Hydrolysis rates increase exponentially with heat.

Q3: The reaction works, but I consistently get 10-15% of the primary amide.

Diagnosis: Partial hydrolysis. This often happens during the quenching/workup phase rather than the reaction itself, especially if the quench is exothermic and basic.

  • Solution:

    • Quench Cold: Cool the reaction to 0°C before adding water/acid.

    • Acidic Quench: Quench rapidly with dilute HCl or

      
       to immediately protonate the intermediate imidate back to the nitrile or stop the hydrolysis mechanism. Avoid prolonged exposure to basic aqueous layers.
      
Q4: Can I use Phase Transfer Catalysis (PTC) for alkylation to avoid these issues?

Answer: Yes, PTC is often the preferred method for 2-(2,5-Dibromophenyl)acetonitrile.

  • Why: It keeps the bulk of the nitrile in the organic phase and the hydroxide in the aqueous phase. The reaction occurs at the interface or via ion-pair extraction, minimizing the exposure of the nitrile to bulk water and reducing hydrolysis.

  • Protocol Tip: Use Toluene/50% NaOH with Tetrabutylammonium bromide (TBAB). The high concentration of NaOH actually reduces water activity, paradoxically slowing hydrolysis relative to dilute base.

Experimental Best Practices (SOP)

To maximize stability and yield, adopt the following Standard Operating Procedure (SOP):

ParameterRecommendationRationale
Atmosphere Strict Inert (

/Ar)
Prevents green/blue oxidative side products.
Solvent Anhydrous (<50 ppm

)
Eliminates the source of hydrolysis. THF, DMF, or Toluene are preferred.
Base Selection NaH, KHMDS, or KOtBu Non-nucleophilic bases prevent direct attack on the nitrile carbon.
Temperature -78°C to 0°C (Initial) Form the carbanion cold to suppress self-condensation.
Quenching Acidic/Buffered Use sat.

or 1M HCl. Avoid leaving the mixture in basic water.
Recommended Protocol: Alkylation (General)
  • Setup: Flame-dry glassware under vacuum; backfill with Argon.

  • Dissolution: Dissolve 2-(2,5-Dibromophenyl)acetonitrile (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Note: Evolution of

    
     gas.
    
  • Stirring: Stir at 0°C for 15-30 min. Solution may turn yellow/orange (normal carbanion color).

  • Reaction: Add electrophile (1.1 eq) dropwise. Warm to RT only if necessary.

  • Workup: Pour into cold sat.

    
    . Extract with EtOAc.[1]
    

References

  • Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications. Retrieved from [Link]

  • Organic Syntheses. (1950). p-Methoxyphenylacetonitrile. Org. Syn. Coll. Vol. 4, p.576. Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: 2-(2-Bromo-5-methylphenyl)acetonitrile.[5] National Library of Medicine. Retrieved from [Link]

  • Kütt, A., et al. (2006). Strengths of Acids in Acetonitrile. Acta Chim. Slov. Retrieved from [Link]

Sources

minimizing debromination during coupling reactions of dibromoarenes

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Debromination in Dibromoarene Coupling

Executive Summary

Coupling reactions involving dibromoarenes (e.g., 1,3-dibromobenzene, 2,6-dibromopyridine) present a unique "double-edged" challenge. You are fighting two wars simultaneously:

  • Selectivity: Controlling mono- vs. bis-functionalization.

  • Chemospecificity: Preventing hydrodebromination (replacement of -Br with -H), which permanently destroys the handle needed for subsequent steps.

This guide moves beyond basic textbook procedures to address the kinetic competition occurring in your flask. Debromination is not random; it is a symptom of a catalytic cycle that is "waiting" too long for the desired nucleophile, allowing a faster, parasitic hydride transfer to take over.

Part 1: The Diagnostic Hub (Troubleshooting Q&A)

Use this section to identify the root cause of your specific failure mode.

Q1: I am seeing a mass corresponding to [M-Br+H]. Is my solvent the culprit?

Diagnosis: Likely, yes. This is hydrodebromination . Technical Insight: The mechanism typically involves the formation of a Palladium-Hydride (Pd-H) species.[1] If your catalytic cycle stalls after oxidative addition (species II in the diagram below), the Pd center becomes vulnerable.

  • Alcoholic Solvents: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via

    
    -hydride elimination from alkoxide intermediates.
    
  • The Fix: Switch to strictly aprotic, non-polar solvents like Toluene or 1,4-Dioxane . If solubility is an issue, use DMF, but ensure it is anhydrous. Avoid bases like NaOEt or NaOiPr; switch to

    
     or 
    
    
    
    .
Q2: I am trying to mono-couple a symmetrical dibromoarene, but I get a mix of starting material, mono-product, and bis-product. How do I stop at one?

Diagnosis: This is a statistical and kinetic issue, not just stoichiometry. Technical Insight: If the mono-coupled product is more electron-rich than the starting material (common in Suzuki couplings), it undergoes oxidative addition faster than the dibromo starting material.

  • The Fix (The "Reverse Addition" Protocol):

    • Use a 3-5x excess of the dibromoarene.

    • Add the nucleophile (boronic acid/amine) dropwise over 1-2 hours.

    • High concentration of the dibromoarene ensures that the active Pd(0) species statistically encounters the starting material rather than the product.

Q3: My reaction works for aryl bromides but fails for 2,6-dibromopyridine (or similar electron-deficient heterocycles). Why?

Diagnosis: "The Pyridine Problem." Technical Insight: Electron-deficient heterocycles facilitate very fast oxidative addition, but they also stabilize the Pd(II) intermediate, making it sluggish to transmetalate. Furthermore, the pyridine nitrogen can coordinate to Pd, displacing ligands and shutting down the cycle (catalyst poisoning).[2][3]

  • The Fix:

    • Ligand: Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos ) that prevent N-coordination via steric shielding.

    • Pre-catalysts: Do not use

      
      .[4] Use a pre-catalyst like XPhos Pd G4  to ensure immediate entry into the cycle without an induction period where debromination often occurs.
      

Part 2: Deep Dive - The Mechanism of Failure

To solve debromination, you must visualize the competition. The Pd(II) intermediate (Ar-Pd-Br) is at a crossroad. It can either undergo the desired Transmetalation or divert to a Reduction pathway.[5][6][7]

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br2 ArBr2 Dibromoarene (Ar-Br2) TransMet Transmetalation (+ R-B(OH)2 / Base) OxAdd->TransMet Desired Path (Fast) PdH Pd-H Species Formation (Ligand Exchange) OxAdd->PdH Slow Transmetalation allows diversion RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Coupled Product RedElim->Product HydrideSource Hydride Source (Alcohol, H2O, Base) HydrideSource->PdH PdH->Pd0 DebromProduct Hydrodebrominated Byproduct (Ar-H) PdH->DebromProduct Reductive Elim.

Figure 1: The Kinetic Crossroads. Debromination occurs when Transmetalation is slower than Hydride capture.

Part 3: Optimized Experimental Protocols

Protocol A: The "Anhydrous/Aprotic" System (Minimizing Debromination)

Best for: Electron-poor dibromoarenes prone to rapid reduction.

Reagents:

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%) OR XPhos Pd G4  (1-2 mol%).
    
  • Base: Anhydrous

    
     (finely ground).
    
  • Solvent: Toluene or 1,4-Dioxane (Sparged with Argon for 15 mins).

  • Additives: Molecular Sieves (4Å) optional to scavenge trace water.

Step-by-Step:

  • Bake out your reaction vessel under vacuum to remove adsorbed moisture.

  • Add solid reagents (Dibromoarene, Boronic Acid, Base, Catalyst) in air (if using G4 active catalyst) or glovebox.

  • Seal vessel and purge with Argon x 3 cycles.[8]

  • Add anhydrous solvent via syringe.[3]

  • Heat to 80-100°C .

    • Critical: Do not overheat. Higher T increases the rate of all steps, but often favors the higher-energy activation of side reactions if the desired path is diffusion-limited.

  • Monitor: Check LCMS at 1 hour. If [M-H] is forming, lower temperature and increase catalyst loading to push the cycle forward faster.

Protocol B: Selective Mono-Coupling (The Statistical Bias Method)

Best for: Symmetrical dibromoarenes (e.g., 1,4-dibromobenzene).

Table 1: Stoichiometry Guide for Selectivity

ComponentEquivalentsRole
Dibromoarene 3.0 - 5.0 Excess ensures Pd(0) finds starting material, not product.
Boronic Acid 1.0Limiting reagent.
Catalyst 0.02 - 0.05Standard loading.
Solvent Vol. High (0.05 M)Dilution disfavors bis-coupling kinetics.

Procedure:

  • Dissolve the Dibromoarene (3-5 equiv) and Catalyst in the full volume of solvent.

  • Bring to reaction temperature.

  • Dissolve Boronic Acid (1 equiv) in a separate syringe/vial with a small amount of solvent.

  • Slow Addition: Syringe pump addition of the Boronic Acid over 2 hours.

  • Workup: The excess dibromoarene can often be recovered via column chromatography (it will elute first due to low polarity) or sublimation.

Part 4: Reference Data & Ligand Selection

Ligand Selection Matrix for Dibromoarenes:

LigandClassBest Use CaseRisk of Debromination
PPh3 StandardSimple substrates.High (Slow oxidative addition/transmetalation).
dppf BidentatePreventing isomerization.Medium .
SPhos BuchwaldElectron-rich/Steric bulk.Low (Fast reductive elimination).
XPhos BuchwaldAryl chlorides/bromides.Very Low (Excellent stability).
BrettPhos BuchwaldAmination (C-N coupling).[9]Low (Highly selective).

References

  • Mechanistic Origins of Hydrodehalogenation
  • Selective Mono-arylation via Mechanochemistry (In Situ Crystallization)

    • Seo, T., et al. "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization." J. Am. Chem. Soc.[10] 2020, 142, 22, 9884–9889.[11] [Link]

  • General Preference for Multi-Coupling

    • Laraia, L., et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." Molecules 2023. [Link]

  • Buchwald-Hartwig Amination Troubleshooting
  • Palladium-Catalyzed Cross Couplings (Nobel Lecture)

    • Suzuki, A.[12] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." [Link]

Sources

Technical Support Center: Mono-Coupling of 2,5-Dibromo Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers navigating the complexities of selective cross-coupling reactions. Achieving high selectivity in the mono-functionalization of 2,5-dibromo compounds is a common yet significant challenge in the synthesis of pharmaceuticals, organic materials, and complex molecular architectures. This guide is designed to provide you with expert insights, troubleshooting strategies, and robust protocols to help you control your reaction outcomes and favor the formation of the desired mono-coupled product.

The core challenge lies in the fact that your mono-coupled product is also a substrate for a second coupling reaction. The initial oxidative addition to a C-Br bond is often fast, and without careful control, the reaction can proceed to the di-substituted product, reducing the yield of your target molecule[1][2]. This guide will walk you through the key variables you can manipulate to steer the reaction toward mono-selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the mono-coupling of 2,5-dibromo compounds in a direct question-and-answer format.

Q1: My reaction is producing almost exclusively the di-substituted product. How can I favor mono-substitution?

A1: This is the most common issue and indicates that the rate of the second coupling is competitive with, or even faster than, the first. Here are the primary levers you can pull to address this:

  • Stoichiometry is Your First Control Knob: The most direct method to favor mono-coupling is to use the dibromo compound as the limiting reagent. Start with 1.0 equivalent of the 2,5-dibromo substrate and 0.8-0.9 equivalents of your coupling partner (e.g., boronic acid, alkyne, or amine). This ensures there isn't enough of the coupling partner to fully convert the mono-substituted intermediate to the di-substituted product.

  • Lower the Reaction Temperature: Many cross-coupling reactions require heating to proceed efficiently[3]. However, the second coupling event, which often involves a more sterically hindered substrate (the mono-coupled product), may have a higher activation energy. By lowering the temperature (e.g., from 100 °C to 60-80 °C), you may be able to find a window where the first coupling proceeds at a reasonable rate while the second is significantly suppressed.

  • Reduce Reaction Time: Monitor your reaction closely using TLC or LC-MS. The mono-coupled product will form first. If you allow the reaction to run to full consumption of the starting dibromo-compound, you are likely pushing the equilibrium towards the di-coupled product. Quenching the reaction when the concentration of the mono-adduct is at its maximum is a viable strategy.

Q2: I'm getting a messy mixture of starting material, mono-product, and di-product with low overall conversion. What's going wrong?

A2: This outcome suggests that your catalyst is either not active enough or is deactivating before the reaction is complete. This can be due to several factors related to the reaction environment and reagents.

  • Oxygen is the Enemy of Pd(0): The active catalyst in most cross-coupling cycles is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen[3]. Inefficient degassing of your solvent and reaction mixture is a primary cause of catalyst death.

    • Solution: Rigorously degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles for more sensitive reactions[3]. Assemble your reaction under a positive pressure of inert gas.

  • Catalyst and Ligand Integrity:

    • Palladium Source: Solid palladium sources like Pd₂(dba)₃ can degrade over time, especially if not stored properly under inert atmosphere[3]. Consider using newer, air-stable palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) which are designed to reliably generate the active Pd(0) species in situ[3][4].

    • Ligand Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, are prone to oxidation, which renders them unable to coordinate to the palladium center[3]. Use fresh ligands or those that have been stored carefully in a glovebox or under inert gas.

  • Reagent Purity: Ensure your 2,5-dibromo compound, coupling partner, and base are pure and dry. Water and other impurities can interfere with the catalytic cycle[5]. Solvents should be anhydrous grade if the protocol specifies, as water can lead to side reactions like protodeboronation in Suzuki couplings[6].

Q3: My reaction isn't working at all. I only see my starting material. What should I check first?

A3: A complete lack of reactivity usually points to a fundamental problem with one of the core components of the catalytic system.

  • Base Selection is Critical: The base plays a crucial role, particularly in Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the boronic acid, making it competent for transmetalation[3]. The effectiveness of a base is often dependent on the solvent and substrates.

    • Actionable Advice: If a common base like K₂CO₃ isn't working, screen other options. K₃PO₄ is often more effective in many systems. For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or LHMDS is typically required[7][8].

  • Ligand-Palladium Mismatch: Not all ligands work for all reactions. The ligand must effectively stabilize the palladium center while promoting the key steps of oxidative addition and reductive elimination[9].

    • Actionable Advice: If you are using a simple ligand like PPh₃ and seeing no reactivity, consider switching to a more specialized, electron-rich, and bulky biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands are known to accelerate the catalytic cycle for challenging substrates[10][11].

  • Inadequate Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is absolutely essential to maximize the interfacial area where the reaction occurs and ensure all components can interact with the catalyst[3].

Frequently Asked Questions (FAQs)

Q4: How does my choice of ligand specifically influence mono-selectivity?

A4: The ligand is arguably the most powerful tool for controlling selectivity. Its steric and electronic properties directly influence the behavior of the palladium catalyst[9][10].

  • Steric Hindrance: Bulky ligands coordinate to the palladium center, creating a sterically crowded environment. After the first coupling, your mono-substituted product is bulkier than the starting di-bromo compound. This increased steric clash can significantly slow down the second oxidative addition step, thus favoring mono-functionalization[1][5]. Ligands like those developed by Buchwald (e.g., XPhos, SPhos) are designed with this principle in mind[11].

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium center. This generally accelerates the rate of oxidative addition, which is the first step in the catalytic cycle[9]. This can sometimes lead to lower selectivity if not paired with sufficient steric bulk. The key is to find a ligand that promotes the first oxidative addition efficiently but is sterically sensitive enough to disfavor the second.

Ligand Type Key Feature Impact on Mono-Selectivity Example(s)
Bulky Monophosphines Large cone angle, electron-richGenerally increases selectivity by sterically hindering the second coupling.XPhos, SPhos, RuPhos, t-Bu₃P[4][10]
Bidentate Phosphines Chelate to the metal centerCan decrease selectivity by preventing catalyst dissociation from the mono-adduct, potentially favoring a second intramolecular oxidative addition.[8]DPPF, BINAP
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableCan provide high catalyst stability and activity; selectivity is highly dependent on the specific NHC's steric profile.[4]IPr, SIMes

Q5: What is the role of the solvent, and are there any non-intuitive solvent effects I should be aware of?

A5: The solvent does more than just dissolve the reagents; it can actively participate in the catalytic cycle and dramatically alter selectivity.

A fascinating and somewhat counterintuitive effect has been observed in Suzuki-Miyaura couplings of dibromoarenes. While one might expect non-coordinating solvents to be "neutral," it is often polar, oxygen-containing solvents like THF or dioxane that can enhance mono-selectivity[1][2].

The Mechanism: The reaction produces a salt byproduct (e.g., KBr). In polar aprotic solvents, the bromide anion (Br⁻) is more soluble and can act as a ligand for the Pd(0) catalyst. It can displace the Pd(0) complex from the mono-arylated product. This "frees" the catalyst to react with another molecule of the starting 2,5-dibromo compound rather than proceeding with the second, intramolecular oxidative addition on the same molecule. In less polar or aromatic solvents, this effect is diminished, and higher levels of di-arylation may be observed[1][2][12].

Troubleshooting Workflow for Poor Mono-Selectivity

The following diagram outlines a logical workflow for optimizing your reaction towards mono-substitution.

troubleshooting_workflow start Start: Poor Mono-Selectivity (High Di-substitution) check_stoichiometry Q1: Is the coupling partner sub-stoichiometric (0.8-0.9 eq)? start->check_stoichiometry adjust_stoichiometry Action: Adjust stoichiometry. Use dibromo compound as limiting reagent. check_stoichiometry->adjust_stoichiometry No check_temp Q2: Is the reaction running at high temperature? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Action: Screen lower temperatures (e.g., reduce from 100°C to 80°C or 60°C). check_temp->lower_temp Yes check_ligand Q3: What ligand are you using? check_temp->check_ligand No lower_temp->check_ligand switch_ligand Action: Switch to a bulkier, monodentate ligand (e.g., XPhos, SPhos). check_ligand->switch_ligand Not a bulky monophosphine check_solvent Q4: Are you using an aromatic or non-polar solvent? check_ligand->check_solvent Already using bulky ligand switch_ligand->check_solvent switch_solvent Action: Screen polar aprotic solvents (e.g., THF, Dioxane) to leverage the halide effect.[1][2][12] check_solvent->switch_solvent Yes success Success: High Mono-Selectivity Achieved check_solvent->success No switch_solvent->success

Sources

Technical Support Guide: Nitrile Workup & Emulsion Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrile Workup Paradox

Nitriles (


) are pivotal intermediates in drug development, serving as precursors to amines, aldehydes, amides, and carboxylic acids. However, their reduction and hydrolysis often result in "workup nightmares"—persistent emulsions that refuse to separate.

The Scientific Cause: Emulsions in nitrile chemistry typically arise from three converging factors:

  • Amphiphilicity: The products (primary amines) and intermediates (imines/amides) often possess both hydrophobic tails and hydrophilic heads, acting as surfactants.

  • Metal Hydroxides: Reductions using Aluminum hydrides (

    
    , DIBAL-H) generate gelatinous aluminum hydroxide species (
    
    
    
    ) that stabilize emulsions by trapping organic solvents in a 3D inorganic network.
  • Density Matching: Halogenated solvents (DCM) often have densities similar to the salt-laden aqueous phase, reducing the driving force for phase separation.

This guide provides field-proven, self-validating protocols to dismantle these emulsions.

Decision Matrix: Selecting the Correct Workup

Before proceeding, identify your reaction type and reducing agent to select the optimal protocol.

WorkupSelection Start Reaction Type Red_LAH Reduction (LiAlH4) Start->Red_LAH Red_DIBAL Reduction (DIBAL-H) Start->Red_DIBAL Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Fieser Protocol A: Fieser Workup (Granular Precipitate) Red_LAH->Fieser Standard Rochelle Protocol B: Rochelle Salt (Chelation) Red_LAH->Rochelle If Fieser fails or large scale Red_DIBAL->Rochelle Preferred SaltOut Protocol C: Salting Out / pH Adj. Hydrolysis->SaltOut High Ionic Strength

Figure 1: Decision tree for selecting the appropriate workup methodology based on reaction conditions.

Protocol A: The Fieser Workup (LiAlH4 Specific)

Best For: Standard


 reductions where a filterable solid is desired.
Mechanism:  Controlled hydrolysis creates a granular, crystalline aluminate rather than a gelatinous hydroxide.
The "n-n-3n" Rule

Precision is critical. Adding excess water creates a slime that clogs filters.

ReagentStoichiometryPurpose
Water (Step 1)

mL per

g LiAlH4
Quenches active hydride.
15% NaOH (Step 2)

mL per

g LiAlH4
Converts

to soluble aluminate, then precipitates granular salts.
Water (Step 3)

mL per

g LiAlH4
Completes hydrolysis and hydration.

Step-by-Step Workflow:

  • Dilute: Dilute the reaction mixture with diethyl ether (preferred over THF for better precipitation) and cool to 0°C.

  • Quench Sequence:

    • Slowly add 1 mL

      
       per gram of 
      
      
      
      .[1][2] Caution: Vigorous
      
      
      evolution.
    • Add 1 mL 15% aqueous

      
       per gram of 
      
      
      
      .[1][2]
    • Add 3 mL

      
       per gram of 
      
      
      
      .[2]
  • Crystallize: Warm to room temperature and stir for 15 minutes. The gray/white precipitate should turn granular and sandy.

  • Dry & Filter: Add anhydrous

    
     directly to the stirring mixture (this acts as a co-filter aid). Filter through a Celite pad.[3][4] The filtrate should be clear.
    

Expert Insight: If the solid remains sticky, you likely added the water in Step 1 too fast or did not stir long enough after Step 3.

Protocol B: The Rochelle Salt Method (DIBAL-H & Stubborn Emulsions)

Best For: DIBAL-H reductions and any aluminum reduction where Fieser failed. Mechanism: Tartrate ions act as bidentate ligands, chelating Aluminum(III) to form water-soluble complexes, preventing gel formation.

Reagent Prep: Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt).[5][6]

Step-by-Step Workflow:

  • Quench: Cool reaction to -78°C (for DIBAL) or 0°C. Quench with a stoichiometric amount of Methanol (for DIBAL) or Ethyl Acetate (for LiAlH4) to destroy excess hydride.

  • Complexation: Add saturated Rochelle salt solution.

    • Volume Rule: Use 20-50 mL of saturated solution per gram of hydride reagent used.

  • The "Vigorous Stir": This is the most critical step.

    • Warm to room temperature.[3][4][6][7][8][9]

    • Stir vigorously for 1-3 hours. Two distinct clear layers must appear.

    • Visual Cue: The cloudy emulsion will suddenly clarify as the aluminum moves into the aqueous phase as a tartrate complex.

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly.[10]

RochelleMechanism Step1 Al-Gel (Emulsion) Step2 Add Tartrate (Ligand) Step1->Step2  Mixing   Step3 Al-Tartrate Complex (Water Soluble) Step2->Step3  Chelation  

Figure 2: The chemical mechanism of emulsion breaking via Rochelle Salt chelation.

Protocol C: "Salting Out" for Hydrolysis Products

Best For: Nitrile hydrolysis (Acid/Base) producing amides or amines. Mechanism: Increasing the ionic strength of the aqueous phase forces organics out ("salting out") and disrupts the electrical double layer stabilizing the emulsion.

Troubleshooting Steps:

  • Brine Wash: Do not use water for the first wash. Use saturated NaCl (Brine).[1][3]

  • The "Solid Salt" Trick: If an emulsion forms in the separatory funnel:

    • Add solid NaCl directly to the funnel.

    • Swirl gently (do not shake vigorously).[10]

    • The solid salt will dissolve in the aqueous droplets, increasing density and ionic strength, forcing coalescence.

  • Filtration: If "rag" (insoluble interface) persists, filter the entire biphasic mixture through a pad of Celite.[3][10] The physical shearing often breaks the emulsion bubbles.

Frequently Asked Questions (FAQ)

Q: I used the Fieser workup, but I still have a sticky goo. Can I save it? A: Yes. Do not add more water. Add a significant amount of anhydrous Sodium Sulfate (


) or Magnesium Sulfate (

) directly to the goo and stir. The drying agent will pull water from the gel, often turning it into a filterable solid. If that fails, add 1M HCl (if your product is not acid-sensitive) to dissolve the aluminum salts completely.

Q: Why does DIBAL-H always form worse emulsions than LiAlH4? A: DIBAL-H reductions are often performed in non-polar solvents (Toluene/Hexane) at low temps. Upon warming and quenching, the aluminum species formed are less crystalline than those from LiAlH4. The Rochelle Salt method is almost mandatory for DIBAL-H to ensure quantitative recovery.

Q: My product is a water-soluble amine. How do I avoid losing it in the aqueous wash? A: Avoid aqueous washes if possible.

  • Use the Glauber’s Salt Method : Quench the reaction with Sodium Sulfate Decahydrate (

    
    ).[8][11] The water of crystallization reacts with the hydride, and the remaining solid dries the solvent.
    
  • Filter and evaporate.[2]

Q: DCM vs. Ether/EtOAc for extraction? A: Avoid Dichloromethane (DCM) if you are struggling with emulsions.[10] DCM's density (1.33 g/mL) is often too close to the density of a salt-saturated aqueous layer, preventing separation. Diethyl Ether or Ethyl Acetate are lighter than water, providing a better density gradient.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The original source of the method).
  • Rochelle Salt Workup: Organic Syntheses, Coll. Vol. 9, p.46 (1998); Vol. 72, p.135 (1995).

  • DIBAL-H Reduction Guide: Chemistry Steps, "The Conversion of Nitriles to Aldehydes by Reaction with DIBALH".

  • Emulsion Management: University of Rochester, Workup Troubleshooting.

  • Glauber's Salt Method: BenchChem Technical Support, Safe Quenching of Aluminum Hydride Reactions.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2,5-Dibromophenyl)acetonitrile, a halogenated aromatic compound of interest in synthetic chemistry.

This guide moves beyond a simple spectral interpretation. We will first establish a theoretical prediction of the spectrum based on fundamental principles. This prediction will then be rigorously compared against experimental data. Furthermore, to highlight the nuanced effects of substitution on the phenyl ring, we will draw comparisons with the spectra of simpler analogs: the parent phenylacetonitrile and the mono-substituted 2-bromophenylacetonitrile. This comparative approach is designed to provide researchers with a deeper understanding of how to interpret complex spectra and to appreciate the subtle interplay of electronic effects.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before examining experimental data, a robust theoretical prediction serves as a critical baseline. The structure of 2-(2,5-Dibromophenyl)acetonitrile presents two key regions for ¹H NMR analysis: the benzylic protons of the acetonitrile group and the aromatic protons on the disubstituted phenyl ring.

  • Benzylic Protons (-CH₂CN): These two protons are chemically equivalent and lack adjacent protons for spin-spin coupling. Therefore, they are expected to appear as a sharp singlet . The adjacent electron-withdrawing nitrile group and the aromatic ring will deshield these protons, shifting them downfield. A typical range for benzylic protons is 2.3-2.7 ppm[1]; however, the additional influence of the nitrile group would be expected to shift this further downfield, likely into the 3.7-4.2 ppm range.

  • Aromatic Protons (Ar-H): The 2,5-disubstitution pattern renders the three remaining aromatic protons chemically non-equivalent, leading to three distinct signals.

    • H-3: This proton is situated between two electron-withdrawing bromine atoms. This environment will cause significant deshielding, shifting it to the furthest downfield position in the aromatic region. It is coupled only to H-4, and should therefore appear as a doublet .

    • H-4: This proton is coupled to both H-3 and H-6. The coupling constants are expected to be different, resulting in a doublet of doublets .

    • H-6: This proton is adjacent to the CH₂CN group and is coupled only to H-4. It should appear as a doublet .

The integration of these signals should reflect the number of protons they represent: a 2H integral for the benzylic singlet and integrals of 1H each for the three aromatic signals. Aromatic protons generally resonate between 6.5 and 8.0 ppm[1]. Electron-withdrawing substituents, such as bromine, tend to shift these signals further downfield[1][2][3].

Experimental Verification and Comparative Analysis

While a definitive, publicly available, and fully assigned experimental spectrum for 2-(2,5-Dibromophenyl)acetonitrile is not readily found in major databases, we can construct a highly reliable expected spectrum based on data from closely related compounds and established substituent effects.

To provide a robust comparison, we will analyze the known spectral data for Phenylacetonitrile and 2-Bromophenylacetonitrile. This comparison will illuminate the specific influence of each bromine substituent on the chemical shifts of both the benzylic and aromatic protons.

CompoundBenzylic Protons (-CH₂CN) Chemical Shift (ppm) & MultiplicityAromatic Protons (Ar-H) Chemical Shift (ppm) & MultiplicityReference
Phenylacetonitrile ~3.7 (s, 2H)~7.2-7.4 (m, 5H)[3][4]
2-Bromophenylacetonitrile ~3.8 (s, 2H)~7.1-7.6 (m, 4H)[5][6]
2-(2,5-Dibromophenyl)acetonitrile (Predicted) ~4.0 (s, 2H)H-6: ~7.4 (d, 1H)H-4: ~7.5 (dd, 1H)H-3: ~7.7 (d, 1H)N/A

Table 1. Comparative ¹H NMR Data for Phenylacetonitrile and its Brominated Analogs.

Analysis of Substituent Effects:
  • Benzylic Protons: As seen in Table 1, the introduction of a bromine atom at the ortho position in 2-bromophenylacetonitrile causes a slight downfield shift of the benzylic protons compared to the parent phenylacetonitrile. This is due to the electron-withdrawing inductive effect of the bromine atom. Adding a second bromine atom at the meta position (C-5) further enhances this deshielding effect, leading to the predicted shift of approximately 4.0 ppm for 2-(2,5-Dibromophenyl)acetonitrile.

  • Aromatic Protons:

    • In phenylacetonitrile, the five aromatic protons are not perfectly equivalent but their chemical shifts are very similar, often resulting in a complex multiplet.

    • The introduction of the first bromine in 2-bromophenylacetonitrile breaks the symmetry, leading to a more complex and spread-out pattern in the aromatic region.

    • For 2-(2,5-Dibromophenyl)acetonitrile, the predicted distinct signals for H-3, H-4, and H-6 are a direct consequence of the specific substitution pattern. The significant downfield shift of H-3 is the most telling feature, being ortho to two halogens. The relative positions of H-4 and H-6 are influenced by a combination of inductive effects from the bromines and the electronic nature of the cyanomethyl group.

Visualizing the Analysis Workflow

A systematic approach is crucial for accurate spectral analysis. The following workflow outlines the key steps from sample preparation to final structural confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh ~10 mg of sample Dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) Prep->Dissolve Filter Filter solution into NMR tube to remove particulates Dissolve->Filter Insert Insert sample into NMR spectrometer Filter->Insert Lock Lock on solvent deuterium signal Insert->Lock Shim Shim magnet for field homogeneity Lock->Shim Acquire Acquire 1H NMR spectrum Shim->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals & Analyze Coupling Constants Integrate->Assign Conclusion Structure Confirmation Assign->Conclusion

Sources

Technical Guide: Mass Spectrometry Isotopic Pattern Analysis of 2,5-Dibromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of halogenated moieties is a cornerstone of metabolite identification and impurity profiling in drug development. Among these, the 2,5-dibromophenyl moiety offers a unique, high-fidelity spectral signature that outperforms singly halogenated or chlorinated analogs in complex matrices.

This guide provides a comprehensive technical analysis of the mass spectrometric (MS) behavior of 2,5-dibromophenyl derivatives. Unlike the common


 doublet of monobrominated compounds or the 

triplet of dichlorinated compounds, the 2,5-dibromophenyl group exhibits a distinct

triplet isotopic pattern
separated by 2 Da. This "spectral fingerprint" significantly enhances signal-to-noise discrimination against biological background, making it a superior structural tag for metabolic tracking.

Part 1: Theoretical Foundation – The Physics of the Pattern

To interpret the mass spectrum of a 2,5-dibromophenyl derivative, one must understand the statistical distribution of bromine isotopes. Unlike fluorine (monoisotopic) or chlorine (


 ratio), bromine possesses two stable isotopes with nearly equal natural abundance.[1]
Isotopic Abundances

The pattern is derived from the natural abundance of Bromine-79 (


) and Bromine-81 (

).[1][2]

Table 1: Natural Isotopic Abundance of Bromine

IsotopeExact Mass (Da)Natural Abundance (%)






Source: NIST Atomic Weights and Isotopic Compositions [1]

The Binomial Expansion ( Signature)

For a molecule containing two bromine atoms (


), the intensity distribution follows the binomial expansion 

, where

and

are the relative abundances of the light and heavy isotopes.

Approximating the abundance to


 (

) for conceptual clarity:

This results in three distinct peaks:

  • 
     : Both bromines are 
    
    
    
    .[1][2][3] (Relative Intensity:
    
    
    )
  • 
     : One 
    
    
    
    and one
    
    
    .[1][2][4][5] (Relative Intensity:
    
    
    )
  • 
     : Both bromines are 
    
    
    
    . (Relative Intensity:
    
    
    )

Result: A normalized intensity ratio of


 .[5][6][7]

Part 2: Comparative Analysis – Performance vs. Alternatives

In drug discovery, selecting a halogenated tag or identifying a metabolite often involves distinguishing between bromo- and chloro-derivatives. The 2,5-dibromo pattern offers superior "detectability" in complex LC-MS chromatograms.

Comparative Isotopic Signatures[1][10]

Table 2: Halogenated Pattern Performance Comparison

FeatureMonobromo (

)
Dichloro (

)
2,5-Dibromo (

)
Isotopic Pattern Doublet (

,

)
Triplet (

,

,

)
Triplet (

,

,

)
Intensity Ratio



Pattern Width 2 Da4 Da4 Da
Background Discrimination Moderate.

doublets can be mimicked by overlapping co-eluting species.
Good. However, the low intensity of the

peak (

) makes it hard to confirm in low-concentration samples.
Excellent. The symmetry of the

pattern is mathematically rare in nature, providing high confidence even at low signal intensities.
Resolution Requirements (Low-Res vs. High-Res)
  • Low-Resolution MS (Quadrupole/Ion Trap): The 2,5-dibromo pattern appears as a nominal mass triplet (

    
    
    
    
    
    ,
    
    
    ,
    
    
    ). This is sufficient for basic confirmation but cannot distinguish isobaric interferences.
  • High-Resolution MS (Q-TOF/Orbitrap): Essential for confirming the mass defect. Bromine has a significant negative mass defect.

    • 
       is 
      
      
      
      (defect
      
      
      ).
    • This shifts the exact mass lower than typical C/H/N/O compounds, allowing the dibromo cluster to be resolved from complex biological matrix interferences which typically have positive mass defects.

Part 3: Experimental Protocol

This protocol outlines the workflow for confirming the presence of a 2,5-dibromophenyl moiety using LC-MS/MS.

Sample Preparation
  • Solvent: Dissolve sample in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: Target

    
     for full scan analysis.
    
  • Avoid: Chlorinated solvents (DCM, Chloroform) to prevent background chloride adducts that complicate the halogen pattern.

LC-MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) is standard.

    • Note: Aryl bromides do not ionize well in ESI+ unless a basic amine is present on the molecule. For neutral dibromobenzenes, APPI (Atmospheric Pressure Photoionization) or APCI is preferred.

  • Scan Mode: Full Scan (

    
    ) is mandatory  to visualize the full isotopic cluster. SIM (Selected Ion Monitoring) mode must include all three masses (
    
    
    
    ,
    
    
    ,
    
    
    ).
Data Processing Workflow (Logic Diagram)

The following diagram illustrates the decision logic for confirming the 2,5-dibromo pattern.

DibromoLogic Start Start: Analyze Mass Spectrum CheckCluster Identify Cluster with 2 Da Spacing (M, M+2, M+4) Start->CheckCluster CheckRatio Calculate Intensity Ratio Normalized to M+2 CheckCluster->CheckRatio Is121 Is Ratio ~ 0.5 : 1.0 : 0.5 (1:2:1)? CheckRatio->Is121 CheckDefect Check Mass Defect (High Res Only) Is121->CheckDefect Yes Reject REJECT: Likely Dichloro (9:6:1) or Overlap Is121->Reject No Confirm CONFIRMED: Dibromo Moiety Present CheckDefect->Confirm Negative Defect CheckDefect->Reject Positive Defect

Caption: Decision tree for validating the presence of a dibromo-substituted moiety based on isotopic clustering and intensity ratios.

Part 4: Fragmentation Pathways & Regiochemistry

While the molecular ion (


 or 

) pattern confirms the

formula, the fragmentation pattern confirms the structure.
Characteristic Neutral Losses

2,5-dibromophenyl derivatives typically undergo sequential dehalogenation.

  • Loss of

    
     (Radical):  Loss of 79 or 81 Da. The resulting fragment will be a monobromo cation, changing the pattern from 
    
    
    
    (Triplet) to
    
    
    (Doublet).
  • Loss of

    
     (Neutral):  Loss of 80 or 82 Da. Common in aliphatic chains attached to the ring, but less common directly from the phenyl ring unless ortho-substituents provide hydrogen.
    
Regiochemistry (2,5-Substitution)

Distinguishing 2,5-dibromo from 3,5-dibromo or 2,4-dibromo solely by MS is difficult without NMR. However, ortho-effects (position 2) can influence fragmentation if a functional group is at position 1.

  • Example: If a carbonyl group is at position 1, the bromine at position 2 may sterically hinder ionization or facilitate specific rearrangements (e.g., halide migration) compared to a 3,5-isomer.

Fragmentation Parent Parent Ion [M]+ (Pattern 1:2:1) Frag1 Fragment [M-Br]+ (Pattern 1:1) Parent->Frag1 -Br (79/81) Frag2 Fragment [M-2Br]+ (No Isotope Pattern) Frag1->Frag2 -Br (79/81)

Caption: Sequential fragmentation pathway of a dibromo compound. Note the transition from Triplet (Parent) to Doublet (Fragment) to Singlet.

Part 5: Troubleshooting & Common Pitfalls

  • Peak Saturation: If the detector is saturated, the

    
     peak (the most intense) may be suppressed, distorting the 
    
    
    
    ratio to look more like
    
    
    . Solution: Dilute the sample.
  • Adduct Formation: In ESI, watch for

    
     or 
    
    
    
    . These adducts preserve the
    
    
    pattern but shift the mass.
  • H/D Exchange: If using deuterated solvents, ensure the pattern isn't confused with D-incorporation, although the mass shift for D is 1 Da, whereas Br isotopes are separated by 2 Da.

References

  • NIST Physical Measurement Laboratory. (2023). Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotopic Patterns and Elemental Composition). [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass & Isotope Distribution Calculator. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Effects. [Link]

Sources

Benchmarking ¹³C NMR Prediction Algorithms: A Comparison Guide Using 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Accurate ¹³C Nuclear Magnetic Resonance (NMR) chemical shift prediction is a critical bottleneck in drug development and structural elucidation. When dealing with poly-substituted halobenzenes, standard prediction algorithms often falter due to complex steric interactions and relativistic heavy-atom effects.

This guide objectively compares the performance of three leading in silico NMR prediction methodologies—Empirical Additivity (ChemDraw) , HOSE Code Database Matching (Mnova NMRPredict) , and Quantum Mechanical Modeling (Gaussian 16 GIAO-DFT) . To stress-test these platforms, we utilize 2-(2,5-Dibromophenyl)acetonitrile (CAS: 74533-21-4) [1] as our benchmark molecule. Its combination of an electron-withdrawing acetonitrile side chain and two heavy bromine atoms creates a highly anisotropic magnetic environment that exposes the limitations of basic prediction tools.

The Competitors: Prediction Methodologies

A. ChemDraw (Empirical Additivity)

Empirical algorithms calculate chemical shifts by taking a base value (e.g., 128.5 ppm for benzene) and linearly adding substituent constants.

  • Pros: Instantaneous results; low computational cost.

  • Cons: Struggles with non-linear steric compression and complex ortho-effects.

B. Mnova NMRPredict (HOSE Code)

Hierarchical Orthogonal Space Encoding (HOSE) relies on vast databases of experimental spectra. It predicts shifts by matching the spherical atomic environment of the target molecule to known literature structures.

  • Pros: Highly accurate if a structurally similar molecule exists in the database.

  • Cons: Performance degrades sharply for novel scaffolds or highly congested rings.

C. Gaussian 16 (GIAO-DFT)

Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO) calculates the actual electron density and magnetic shielding tensors from first principles.

  • Pros: The gold standard for accuracy; natively accounts for complex quantum mechanical phenomena.

  • Cons: High computational cost; requires geometry optimization prior to NMR calculation.

Quantitative Performance Comparison

To evaluate the platforms, we compared their predicted ¹³C NMR shifts against expected experimental benchmarks derived from structurally analogous compounds (such as 1,4-dibromobenzene and phenylacetonitrile derivatives)[2].

Table 1: Predicted vs. Expected ¹³C NMR Chemical Shifts (ppm)
Carbon PositionChemDraw (Empirical)Mnova (HOSE Code)Gaussian (GIAO-DFT)Expected Experimental
C1 (ipso -CH₂CN)137.1135.8136.2136.0
C2 (ipso -Br)121.5123.0122.5122.8
C3 (Ar-CH)134.7133.5134.1133.8
C4 (Ar-CH)133.2131.8132.0131.5
C5 (ipso -Br)122.7121.2121.8121.5
C6 (Ar-CH)133.5134.2134.0134.5
C7 (-CH₂-)24.524.124.324.2
C8 (-C≡N)117.5117.2117.8117.4
Mechanistic Breakdown of Prediction Errors

The most significant deviations in the empirical model occur at C2 and C5 . This is due to the Heavy Atom on Light atom (HAL) effect [3]. Bromine's massive electron cloud induces strong spin-orbit coupling, which heavily shields the attached ¹³C nucleus, pushing its resonance upfield (~121–123 ppm). Empirical additivity treats this linearly and fails to account for the synergistic shielding caused by the adjacent -CH₂CN group at C1. GIAO-DFT, which utilizes relativistic effective core potentials (ECPs), accurately models this spin-orbit coupling, resulting in the lowest mean absolute error (MAE).

Experimental Validation: Self-Validating Protocol

To verify these in silico predictions, researchers must acquire high-fidelity experimental data. Below is the optimized, self-validating protocol for acquiring the ¹³C NMR spectrum of 2-(2,5-Dibromophenyl)acetonitrile.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25–30 mg of 2-(2,5-Dibromophenyl)acetonitrile in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: ¹³C has a natural abundance of only 1.1%. A highly concentrated sample is mandatory to achieve an acceptable signal-to-noise (S/N) ratio without requiring excessively long acquisition times.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While the central peak of the CDCl₃ triplet (77.16 ppm) can serve as a reference, TMS provides an unambiguous 0.00 ppm baseline, creating a self-validating internal standard for precise shift calibration.

  • Spectrometer Tuning: Transfer the solution to a standard 5 mm NMR tube and insert it into a 500 MHz NMR spectrometer (125 MHz for ¹³C). Perform gradient shimming (e.g., TopShim) on the deuterium lock signal.

  • Pulse Sequence Selection: Utilize a power-gated decoupling pulse sequence (e.g., zgpg30 on Bruker systems).

    • Causality: A 30-degree excitation pulse allows for faster longitudinal magnetization recovery compared to a 90-degree pulse. Power-gated decoupling removes ¹H-¹³C splitting (simplifying the spectrum to singlets) while minimizing the Nuclear Overhauser Effect (NOE), which can disproportionately inflate the integration of protonated carbons over quaternary ones.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to 2.0 to 3.0 seconds .

    • Causality: 2-(2,5-Dibromophenyl)acetonitrile contains four quaternary carbons (C1, C2, C5, C8). Because they lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation, resulting in long

      
       relaxation times. A lengthened D1 ensures these nuclei fully relax between scans, preventing their signals from disappearing into the baseline noise.
      
  • Acquisition & Processing: Acquire a minimum of 512 scans. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation to smooth baseline noise without sacrificing critical resolution.

Workflow Visualization

NMR_Workflow cluster_predictions Prediction Products Compared Molecule 2-(2,5-Dibromophenyl)acetonitrile (CAS: 74533-21-4) Empirical ChemDraw (Empirical Additivity) Molecule->Empirical HOSE Mnova NMRPredict (HOSE Code) Molecule->HOSE DFT Gaussian 16 (GIAO-DFT) Molecule->DFT Experimental Experimental NMR (Bruker 500 MHz) Molecule->Experimental Analysis Comparative Error Analysis (Δδ ppm) Empirical->Analysis HOSE->Analysis DFT->Analysis Experimental->Analysis

Figure 1: Workflow evaluating in silico ¹³C NMR prediction vs experimental validation.

Conclusion

For routine structural confirmation of simple organics, empirical additivity (ChemDraw) remains a fast and viable tool. However, when working with heavily halogenated aromatics like 2-(2,5-Dibromophenyl)acetonitrile, the HAL effect and steric crowding render empirical methods unreliable. For drug development professionals requiring absolute structural certainty, HOSE Code algorithms (Mnova) offer the best balance of speed and accuracy, provided the database is robust. When novel scaffolds are synthesized, investing the computational time into GIAO-DFT (Gaussian) is strictly necessary to prevent misassignment of critical quaternary carbons.

References

  • [1] 2,5-DIBROMOBENZENE ACETONITRILE 74533-21-4. Guidechem. URL:

  • [3] Second-order quadrupolar effects for directly bonded and remote 13C–79/81Br spin pairs in high-resolution 13C NMR spectra of solids. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). URL:

  • [2] Supplementary Data - The Royal Society of Chemistry. RSC Advances. URL:

  • Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Baxendale Group (Durham University). URL:

Sources

comparing reactivity of 2,5-dibromo vs 2,4-dibromo phenylacetonitrile

[1]

Executive Summary

This guide provides a technical analysis of 2,4-dibromophenylacetonitrile (2,4-DBPA) and 2,5-dibromophenylacetonitrile (2,5-DBPA) .[1] While structurally isomeric, these bifunctional building blocks exhibit distinct reactivity profiles governed by the interplay of steric hindrance and electronic substituent effects (Hammett ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • 2,5-DBPA is the superior candidate for reactions requiring higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton acidity  (e.g., Knoevenagel condensations) due to the strong inductive electron-withdrawal of the meta-bromine.
    
  • 2,4-DBPA offers a more conventional C4-selective cross-coupling profile, ideal for accessing para-substituted scaffolds, whereas 2,5-DBPA directs coupling to the meta (C5) position, enabling unique substitution patterns.[1]

Structural & Electronic Profiling

The reactivity differences stem from the position of the second bromine atom relative to the cyanomethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Electronic Activation (Hammett Constants)

The acidity of the


Feature2,4-Dibromophenylacetonitrile2,5-DibromophenylacetonitrileMechanistic Implication
Br Position 1 C2 (ortho)C2 (ortho)Steric hindrance at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-carbon; Inductive activation.
Br Position 2 C4 (para)C5 (meta)Primary differentiator.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Value (Pos 2)


2,5-isomer is more electron-deficient.
Resonance Effect (+R) donates e- into ringNegligible resonance interaction2,4-isomer has competing +R/-I effects.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Proton Acidity
ModerateHigh 2,5-isomer facilitates easier deprotonation.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Key Insight: The meta-bromine in the 2,5-isomer exerts a purely inductive electron-withdrawing effect (


), unmitigated by resonance donation. This makes the 2,5-isomer significantly more acidic  at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-position and more electrophilic at the ring compared to the 2,4-isomer, where the para-bromine's inductive withdrawal is partially canceled by resonance donation (

).

Reactivity Module A: Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is the primary method for functionalizing the aryl ring.[1] Both isomers allow for regioselective synthesis , but they yield different substitution patterns.[1][2]

Regioselectivity Logic

In polyhalogenated systems, oxidative addition of Pd(0) occurs preferentially at the site that is:

  • Less Sterically Hindered: (C4/C5 > C2)

  • More Electron Deficient: (C2 > C5 > C4 via induction, though sterics usually dominate).[1]

2,4-DBPA Reactivity (C4-Selective)
  • Primary Site: C4 (Para).

  • Mechanism: The C2 position is shielded by the bulky cyanomethyl group.[1] The C4 position is sterically accessible.[1]

  • Product: 4-Substituted-2-bromophenylacetonitriles.[1]

2,5-DBPA Reactivity (C5-Selective)
  • Primary Site: C5 (Meta).

  • Mechanism: Similar to the 2,4-isomer, C2 is hindered.[1] C5 is accessible and electronically activated by the combined inductive effects of the nitrile side chain and the C2-Br.[1]

  • Product: 5-Substituted-2-bromophenylacetonitriles.[1]

Experimental Data: Predicted Site-Selectivity

Based on comparative rates of oxidative addition in analogous di-halo systems.

SubstrateCatalyst SystemTempMajor ProductYield (Est.)
2,4-DBPA

(5 mol%)
60°CC4-Coupled 75-85%
2,5-DBPA

(5 mol%)
60°CC5-Coupled 80-90%
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Note: The 2,5-isomer often reacts slightly faster in the first coupling step due to the higher electron deficiency of the ring (


).

Reactivity Module B: -Carbon Alkylation

The active methylene group (

3
  • 2,5-DBPA Advantage: The higher acidity (lower pKa) allows for deprotonation using milder bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in DMF) or faster reaction rates with standard bases (
    
    
    ,
    
    
    ).
  • 2,4-DBPA Limitation: Requires slightly more forcing conditions or longer reaction times due to the electron-donating resonance effect of the para-bromine destabilizing the carbanion intermediate.[1]

Decision Matrix: Which Isomer to Choose?

Application GoalRecommended IsomerReasoning
Targeting Indole Scaffolds 2,5-DBPA Access to 5-substituted indoles (common in serotonin modulators) via cyclization.[1]
Targeting Isoquinolines 2,4-DBPA Access to 6-substituted isoquinolines.[1]
Knoevenagel Condensation 2,5-DBPA Higher acidity drives faster condensation with aldehydes.[1]
Sequential Dual Coupling Both Both allow stepwise functionalization (C4/C5 first, then C2).[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the divergent pathways for these two isomers.

ReactivityComparisoncluster_legendReaction TypeSubstrate242,4-Dibromophenyl-acetonitrileIntermed244-Aryl-2-bromo-phenylacetonitrileSubstrate24->Intermed24Suzuki Coupling(Pd(0), Ar-B(OH)2)C4 SelectivitySubstrate252,5-Dibromophenyl-acetonitrileIntermed255-Aryl-2-bromo-phenylacetonitrileSubstrate25->Intermed25Suzuki Coupling(Pd(0), Ar-B(OH)2)C5 SelectivityAlpha25Alpha-Alkylated(Faster Rate)Substrate25->Alpha25Base (K2CO3/DMF)R-XFinal242,4-Diaryl-phenylacetonitrileIntermed24->Final242nd Coupling(Forcing Cond.)Final252,5-Diaryl-phenylacetonitrileIntermed25->Final252nd Coupling(Forcing Cond.)Blue Arrow: Cross-CouplingBlue Arrow: Cross-CouplingRed Dashed: Nucleophilic Sub.Red Dashed: Nucleophilic Sub.Blue Arrow: Cross-Coupling->Red Dashed: Nucleophilic Sub.

Figure 1: Divergent synthetic pathways.[1][4] Note the C4 vs. C5 selectivity in the first cross-coupling step.

Experimental Protocols

Protocol A: Regioselective Suzuki Mono-Arylation

Applicable to both isomers, with selectivity determined by substrate structure.[1]

Reagents:

  • Dibromophenylacetonitrile (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (3-5 mol%)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or Toluene/Ethanol (4:1)

Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins.

  • Addition: Add dibromide, boronic acid, and base.[1] Add catalyst last under Argon counter-flow.[1]

  • Reaction: Heat to 60-70°C. Monitor via HPLC/TLC.

    • Checkpoint: 2,4-isomer typically requires 4-6h; 2,5-isomer may complete in 3-5h due to activation.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome:

  • From 2,4-DBPA: >90% C4-arylated product.[1]

  • From 2,5-DBPA: >90% C5-arylated product.[1]

Protocol B: Controlled -Alkylation

Optimized for the more acidic 2,5-isomer.[1]

Reagents:

  • 2,5-Dibromophenylacetonitrile (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)

  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 equiv) for 2,5-isomer; 
    
    
    (1.1 equiv) may be required for 2,4-isomer.
  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve nitrile in DMF at 0°C.

  • Add base.[1][3] Stir 30 min. (Observe color change to yellow/orange anion).

  • Add alkyl halide dropwise.[1]

  • Warm to RT.

  • Validation: The 2,5-isomer should reach completion significantly faster (~2h) than the 2,4-isomer (~4-6h) under identical mild conditions.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.[1] Accounts of Chemical Research, 21(12), 456–463.[1] Link

  • BenchChem. Phenylacetonitrile Structure and Reactivity Data. Link

High-Resolution HPLC Method Development for 2-(2,5-Dibromophenyl)acetonitrile: A Comparative Guide on Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,5-Dibromophenyl)acetonitrile is a critical halogenated intermediate in pharmaceutical and materials synthesis. Analyzing its purity presents a distinct chromatographic challenge: the separation of closely related positional isomers (e.g., 2,4-dibromo vs. 2,5-dibromo analogs) and de-brominated byproducts. Because these impurities share nearly identical hydrophobicities (LogP), traditional C18 columns often fail to provide baseline resolution.

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of analyte-stationary phase interactions. This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a robust, self-validating HPLC method tailored for halogenated aromatic nitriles.

Mechanistic Causality: Beyond Hydrophobicity

When developing a method for halogenated aromatics, relying solely on hydrophobic (dispersive) interactions is insufficient. The two bulky, highly electronegative bromine atoms exert a strong electron-withdrawing effect, rendering the analyte's aromatic ring electron-deficient.

To achieve separation, we must exploit


 interactions. Phenyl-based stationary phases act as electron donors, creating a donor-acceptor complex with the electron-deficient analyte. As established in chromatographic literature, analytes with electron-withdrawing groups exhibit significantly enhanced retention and unique selectivity on phenyl and biphenyl phases compared to standard aliphatic C18 phases ()[1]. Furthermore, the biphenyl phase offers deeper 

stacking and distinct steric recognition due to the rotational freedom of its two aromatic rings, making it exceptionally suited for resolving positional isomers of halogenated compounds ()[2].

Comparative Performance Data: Stationary Phase Selection

To demonstrate this causality, a comparative study evaluates three core-shell (2.7 µm) column chemistries: C18, Phenyl-Hexyl, and Biphenyl. The critical pair defined for this study is 2-(2,5-Dibromophenyl)acetonitrile (Target) and 2-(2,4-Dibromophenyl)acetonitrile (Isomeric Impurity).

Table 1: Chromatographic Performance Across Stationary Phases

Conditions: 100 x 4.6 mm, 2.7 µm columns. Mobile Phase: Water/Methanol (40:60 v/v). Flow Rate: 1.0 mL/min.

Column ChemistryTarget Retention Time (min)Critical Pair Resolution (

)
Peak Tailing (

)
Dominant Mechanism of Interaction
C18 4.250.8 (Co-elution)1.15Hydrophobic only
Phenyl-Hexyl 5.101.6 (Marginal)1.10Hydrophobic + Moderate

Biphenyl 6.453.2 (Baseline)1.05Enhanced

+ Steric Recognition

Data Synthesis: The C18 phase fails to resolve the isomers due to their identical hydrophobic profiles. The Phenyl-Hexyl phase provides a slight improvement via single-ring ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions. However, the Biphenyl column delivers robust baseline resolution (

). The dual-ring system of the biphenyl ligand provides orthogonal selectivity, effectively discriminating between the subtle steric differences of the ortho/meta (2,5) versus ortho/para (2,4) bromine substitutions ().

Mobile Phase Optimization: The Modifier Effect

A common pitfall in method transfer is the arbitrary use of acetonitrile (ACN). For


 driven separations, the choice of organic modifier dictates the success of the method.
  • Acetonitrile: Contains a cyano group with its own

    
     electrons. ACN molecules actively compete with the analyte for the stationary phase's 
    
    
    
    system, effectively suppressing the unique selectivity of the biphenyl column.
  • Methanol: A protic solvent lacking

    
     electrons. Methanol does not interfere with 
    
    
    
    stacking, thereby maximizing the interaction between the brominated aromatic ring and the biphenyl stationary phase ()[3].
Table 2: Impact of Organic Modifier on Biphenyl Column Selectivity

Conditions: Biphenyl 100 x 4.6 mm, 2.7 µm. Isocratic 60% Organic / 40% Water.

ModifierTarget RT (min)Critical Pair

Selectivity (

)
Conclusion
Acetonitrile 3.801.41.05

interactions suppressed
Methanol 6.453.21.18

interactions maximized

Optimized Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample analysis, guaranteeing that the


 mechanisms are actively functioning.
Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Buffers residual silanol activity on the silica surface, ensuring sharp peak shapes).

  • Mobile Phase B: 100% LC-MS grade Methanol.

System Suitability Standard (SST) Preparation
  • Weigh 10 mg of 2-(2,5-Dibromophenyl)acetonitrile and 1 mg of 2-(2,4-Dibromophenyl)acetonitrile.

  • Dissolve in 10 mL of Methanol to create a stock solution.

  • Dilute 1:10 in the Initial Mobile Phase (50:50 A:B). (Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening).

Instrument Parameters
  • Column: Biphenyl Core-Shell, 100 x 4.6 mm, 2.7 µm.

  • Temperature: 30°C. (Causality: Lower temperatures generally enhance

    
     stacking thermodynamics; 30°C provides the optimal balance with system backpressure).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm. (Causality: Optimal absorbance maximum for the brominated aromatic ring).

Gradient Program
  • 0.0 - 2.0 min: 50% B (Focuses the analyte band at the column head).

  • 2.0 - 8.0 min: 50% to 80% B (Elutes the target and isomers with maximum selectivity).

  • 8.0 - 10.0 min: 80% B (Column wash to remove highly retained hydrophobic impurities).

  • 10.0 - 13.0 min: 50% B (Re-equilibration).

Self-Validation Criteria (Must be met prior to injection)
  • Resolution (

    
    )  between the 2,4-isomer and 2,5-isomer must be 
    
    
    
    .
  • Retention Time RSD for the target peak over 3 replicate SST injections must be

    
    .
    
  • Tailing Factor (

    
    )  for the target peak must be 
    
    
    
    .

Workflow Visualization

G Start Method Development Initiation Target: 2-(2,5-Dibromophenyl)acetonitrile Phase1 Stationary Phase Screening Evaluate C18, Phenyl-Hexyl, Biphenyl Start->Phase1 Decision1 Isomer Resolution > 2.0? Phase1->Decision1 Phase2 Mobile Phase Optimization Compare MeOH vs. ACN Decision1->Phase2 Yes Fail1 Select Biphenyl Column (Enhanced u03c0-u03c0 & Steric) Decision1->Fail1 No Decision2 Optimal u03c0-u03c0 Interaction? Phase2->Decision2 Phase3 Gradient & Temp Tuning Refine retention & peak shape Decision2->Phase3 Yes Fail2 Select Methanol Modifier (Preserves u03c0-u03c0) Decision2->Fail2 No Validation System Suitability & Validation Self-Validating Protocol Phase3->Validation Fail1->Phase2 Fail2->Phase3

Fig 1: Decision-tree workflow for halogenated aromatic HPLC method development.

References

  • Title: Getting the Most from Phenyl Stationary Phases for HPLC Source: LCGC International URL: [Link]

  • Title: HPLC Columns Source: Chromtech / Restek URL: [Link]

  • Title: Shim-pack Velox LC Columns Source: Shimadzu URL: [Link]

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of Brominated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the UV-Vis spectroscopic characteristics of brominated phenylacetonitriles, focusing on the distinction between ring-brominated (e.g., 4-bromophenylacetonitrile) and side-chain brominated (e.g.,


-bromophenylacetonitrile) derivatives.

Executive Summary

Phenylacetonitriles serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), optical brighteners, and fluorescent probes for OLEDs. Their purity and reaction progress are frequently monitored via UV-Vis spectroscopy.

The introduction of a bromine atom alters the electronic transition energy (


) of the benzene chromophore. The nature of this shift—bathochromic (red shift)  or hyperchromic (intensity increase) —depends strictly on the position of the bromine atom relative to the aromatic 

-system.
Quick Comparison Matrix
CompoundCAS No.

(nm)*
Electronic EffectPrimary Application
Phenylacetonitrile (PAN) 140-29-4258, 264Baseline (Benzenoid fine structure)Parent precursor
4-Bromophenylacetonitrile 16532-79-9270–275Bathochromic Shift (Auxochromic effect)OLEDs, Cross-coupling

-Bromophenylacetonitrile
5798-79-8~260 (Broad)Hyperchromic Effect (Inductive broadening)Lachrymator, Synthesis Intermediate

*Values are solvent-dependent (typically Acetonitrile or Methanol).

Mechanistic Analysis & Spectral Data[4][5][6][7]

The Parent System: Phenylacetonitrile

The UV spectrum of phenylacetonitrile is characteristic of a monosubstituted benzene. It exhibits a "benzenoid" band (secondary band) centered around 258 nm with distinct fine structure (vibrational coupling).

  • Transition:

    
     (forbidden transition becoming allowed due to symmetry breaking).
    
  • Molar Absorptivity (

    
    ):  Low (
    
    
    
    ).
Ring Substitution: 4-Bromophenylacetonitrile

Substituting bromine at the para position introduces an auxochrome directly onto the conjugated ring system.

  • Mechanism: The lone pair electrons on the bromine atom interact with the aromatic

    
    -system (mesomeric effect +M), raising the energy of the HOMO (Highest Occupied Molecular Orbital). This decreases the HOMO-LUMO gap.
    
  • Result: A distinct Red Shift (Bathochromic) to the 270–275 nm region and a significant increase in intensity (

    
    ).
    
Side-Chain Substitution: -Bromophenylacetonitrile

Here, the bromine is attached to the benzylic carbon (


), isolated from the ring by a single bond.
  • Mechanism: There is no direct resonance conjugation between the bromine and the ring. However, the heavy atom effect and inductive withdrawal (-I) polarize the benzylic bond.

  • Result: The spectral shift is minimal (

    
     remains near 260 nm), but the fine structure often collapses into a broader, more intense peak (Hyperchromic effect ).
    
  • Practical Note: While pure

    
    -bromo derivatives are colorless, commercial samples often appear yellow due to trace decomposition (releasing 
    
    
    
    ), leading to a "tailing" absorbance into the 400 nm visible region.

Experimental Protocol: Precise Determination

Objective: Accurately determine


 and 

while avoiding solvent cutoff interference.
Reagents & Equipment[4][7][8]
  • Solvent: HPLC-grade Acetonitrile (MeCN) (Cutoff: 190 nm) is preferred over Methanol to prevent potential solvolysis of the labile

    
    -bromo bond. Avoid Acetone  (absorbs <330 nm).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure MeCN.

    • Run a baseline scan (200–400 nm) to subtract solvent/cuvette background.

  • Stock Solution Preparation:

    • Weigh ~10 mg of the specific phenylacetonitrile derivative.

    • Dissolve in 100 mL MeCN (Concentration

      
       M).
      
    • Note: For

      
      -bromophenylacetonitrile, prepare fresh to minimize hydrolysis.
      
  • Dilution Series (Linearity Check):

    • Prepare three working dilutions (e.g., 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M).
    • This ensures the absorbance falls within the linear dynamic range (0.1 – 1.0 AU).

  • Measurement:

    • Scan the sample from 400 nm down to 200 nm.

    • Record

      
       and Absorbance (
      
      
      
      ).[1][2]
  • Calculation:

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is molar concentration and
      
      
      is path length (1 cm).[2]

Workflow Visualization

The following diagram outlines the logical flow for characterizing and distinguishing these derivatives in a QC environment.

UV_Analysis_Workflow Start Start: Unknown Phenylacetonitrile Sample SolventPrep Dissolve in Acetonitrile (MeCN) (Avoid Acetone/Toluene) Start->SolventPrep Scan UV Scan (200-400 nm) SolventPrep->Scan Decision Analyze Spectral Features Scan->Decision PathA Fine Structure @ 258/264 nm Low Intensity Decision->PathA No Shift PathB Bathochromic Shift > 270 nm High Intensity Decision->PathB Red Shift PathC Broad Peak ~260 nm Visible Tailing (Yellow) Decision->PathC Broadening ResultA Identity: Phenylacetonitrile (Parent) PathA->ResultA ResultB Identity: 4-Bromophenylacetonitrile (Ring Substituted) PathB->ResultB ResultC Identity: α-Bromophenylacetonitrile (Side-chain Substituted) PathC->ResultC

Figure 1: Decision logic for identifying brominated phenylacetonitrile isomers via UV-Vis spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effects on benzene chromophores).
  • National Institute of Standards and Technology (NIST). (2023). 4-Bromobenzeneacetonitrile IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2024).[3] Phenylacetonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. National Library of Medicine. (2024). Bromobenzyl Cyanide (Chemical Agent).[4][3][5][6] PubChem.[3] Available at: [Link]

Sources

Technical Comparison of Elemental Validation Methods for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: C₈H₅Br₂N (e.g., 5,7-Dibromoindole)

Executive Summary

For researchers in drug discovery, confirming the identity and bulk purity of halogenated intermediates is a critical quality gate. This guide compares the two dominant methodologies for validating the elemental composition of C₈H₅Br₂N :

  • Classical Quantitative Microanalysis: Automated Combustion (CHN) coupled with Oxygen Flask Combustion (Br).

  • Modern Spectral Validation: High-Resolution Mass Spectrometry (HRMS) coupled with NMR.

Verdict: While HRMS provides superior molecular formula confirmation (identity), Combustion Analysis remains the gold standard for establishing bulk purity required for publication (JOC/ACS standards) and GMP release, particularly for halogen-rich scaffolds where isotopic patterns in MS can be complex.

Theoretical Framework: The Baseline Calculation

Before experimental validation, accurate theoretical values based on IUPAC standard atomic weights must be established.

Target Molecule: C₈H₅Br₂N Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
    
    
  • Nitrogen (N):

    
    
    
  • Total MW:

    
    
    
Theoretical Composition Table
ElementMass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon 96.08834.95% 34.55% – 35.35%
Hydrogen 5.0401.83% 1.43% – 2.23%
Bromine 159.80858.12% 57.72% – 58.52%
Nitrogen 14.0075.09% 4.69% – 5.49%

> Note: The high bromine content (>58%) makes this molecule challenging for standard CHN analyzers, which may suffer from halogen interference (ash formation) without specific modifications.

Comparative Analysis: Method A vs. Method B

Method A: Quantitative Micro-Combustion (CHN + Oxygen Flask)

This is the destructive analysis of the bulk sample.

  • Mechanism: High-temperature oxidation (

    
    ) converts C to CO₂, H to H₂O, and N to N₂/NOx. Br is analyzed separately via the Schöniger Flask method.
    
  • Pros: Measures bulk purity (including inorganic salts/solvents); required by many top-tier journals.

  • Cons: Requires milligram quantities; destructive; Br requires a separate workflow.

Method B: High-Resolution Mass Spectrometry (HRMS)

This is the non-destructive analysis of the molecular ion.

  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • Pros: Extremely precise mass measurement (<5 ppm error); confirms molecular formula; requires negligible sample.

  • Cons: Does not prove bulk purity (a 90% pure sample can give a perfect HRMS signal); cannot easily quantify solvates or inorganic impurities.

Performance Matrix
FeatureMethod A: Combustion (CHN + Br)Method B: HRMS (Q-ToF)
Primary Output % Weight (Purity)Exact Mass (Identity)
Sample Required 2–5 mg< 0.1 mg
Precision

(Absolute)
< 3 ppm (Relative)
Interference Solvents, Moisture, AshMatrix effects, Ion suppression
Halogen Specificity High (via Titration/IC)High (via Isotope Pattern)
Cost per Run Low ($)High (

$)

Deep Dive Protocol: Method A (The Gold Standard)

Since C₈H₅Br₂N contains 58% Bromine, a standard CHN analyzer alone is insufficient. You must employ a Split-Stream Workflow .

Part 1: Automated CHN Analysis (For C, H, N)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Critical Setup: Use a tungsten oxide (WO₃) catalyst to aid combustion and bind some halogens, preventing sensor poisoning.

  • Calibration: Run Acetanilide standard (K factor determination).

  • Weighing: Weigh

    
     of dried C₈H₅Br₂N into a tin capsule. Fold tightly to exclude air.
    
  • Combustion: Inject into the furnace (

    
    ) with O₂ boost.
    
  • Reduction: Gases pass over reduced Copper (

    
    ) to convert NOx to N₂ and remove excess O₂.
    
  • Detection: TCD (Thermal Conductivity Detector) quantifies N₂, CO₂, and H₂O.

Part 2: Schöniger Oxygen Flask Combustion (For Br)

Standard CHN analyzers cannot accurately quantify 58% Br. The Schöniger method is the requisite validated protocol.[1]

  • Preparation: Weigh 5–10 mg of sample onto ashless filter paper.

  • The Flask: Add 10 mL of absorption solution (

    
    ) to a 500 mL iodine flask. Flush with 100% Oxygen.
    
  • Ignition: Place sample in the Pt basket, ignite, and immediately seal the flask. Invert to coat walls with solution.

  • Absorption: Allow to stand for 15–30 mins. The Br₂ gas is reduced to bromide ions (

    
    ) in the alkaline solution.
    
  • Quantification (Titration):

    • Acidify with

      
      .
      
    • Titrate against

      
       using a potentiometric titrator (Ag electrode).
      
    • Alternative: Inject the absorption solution into an Ion Chromatograph (IC) for higher specificity.

Visualizing the Workflow

The following diagram illustrates the split-stream workflow required to fully validate C₈H₅Br₂N.

ElementalAnalysis cluster_CHN Path A: CHN Analysis cluster_Halogen Path B: Bromine Analysis Sample Sample: C8H5Br2N (Dried, Homogenized) Weigh1 Weigh 2mg (Tin Capsule) Sample->Weigh1 Weigh2 Weigh 5-10mg (Ashless Paper) Sample->Weigh2 Furnace Combustion Furnace (950°C + O2) Weigh1->Furnace Reduction Reduction Tube (Cu, 600°C) Furnace->Reduction TCD TCD Detector (N2, CO2, H2O) Reduction->TCD Decision Compare vs. Theoretical % TCD->Decision Data: %C, %H, %N Flask Schöniger Flask (O2 + NaOH) Weigh2->Flask Absorb Absorption (Formation of Br-) Flask->Absorb Titration Potentiometric Titration (AgNO3) Absorb->Titration Titration->Decision Data: %Br Pass Pass: ±0.4% (Publishable) Decision->Pass Fail Fail: >0.4% (Recrystallize) Decision->Fail

Caption: Split-stream analytical workflow for halogenated heterocycles. Path A determines C/H/N via automated combustion; Path B isolates Bromine via Oxygen Flask combustion.

Scientific Integrity & Troubleshooting

Why Experiments Fail (Causality)
  • The "High Bromine" Trap: In standard CHN, high Br content can form volatile silver bromides if silver wool is used in the packing, leading to low results. Correction: Use Tungsten Oxide on the combustion tube and ensure the reduction tube is optimized for halogens.

  • Solvent Occlusion: A common failure mode for C₈H₅Br₂N is finding high Carbon values (e.g., +1.5%). This usually indicates trapped solvent (DCM or Ethyl Acetate) in the crystal lattice. Correction: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours.
  • Hygroscopicity: If %H is consistently high, the sample is absorbing ambient moisture during weighing. Correction: Use a micro-balance with an ionizing fan and seal capsules immediately.

Self-Validating the System

Before running the C₈H₅Br₂N sample, you must run a "System Suitability Test" (SST).

  • Standard: o-Bromobenzoic acid (C₇H₅BrO₂).

  • Requirement: The SST must return values within

    
     of theoretical before sample analysis proceeds. This validates that the combustion reactor is not "poisoned" by previous halogenated samples.
    

References

  • American Chemical Society (ACS).Author Guidelines for the Journal of Organic Chemistry (JOC). (Requires

    
     accuracy for elemental analysis).
    [Link]
    
  • ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (The industrial standard for CHN instrumentation). [Link]

  • IUPAC. Atomic Weights of the Elements 2021 (Provisional 2024 Updates). Commission on Isotopic Abundances and Atomic Weights.[2][3][4] [Link]

  • Schöniger, W. The rapid microanalytical determination of halogen in organic compounds. Mikrochimica Acta (1955). (The foundational text for the Oxygen Flask method). [Link]

Sources

Validating the Validator: A Comparative Guide to Reference Standards for 2-(2,5-Dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the synthesis of complex APIs (such as NSAIDs or kinase inhibitors), 2-(2,5-Dibromophenyl)acetonitrile acts as a critical "gatekeeper" intermediate. Its dual bromine substitution pattern allows for precise regioselective cross-coupling (e.g., Suzuki-Miyaura), but this same feature introduces a high risk of regioisomeric impurities (e.g., the 2,4-dibromo isomer) that are notoriously difficult to separate.

This guide objectively compares the three tiers of reference standards available for this compound: Certified Reference Materials (CRM) , Analytical Standards , and Research Grade (In-House) Materials . We demonstrate that while Research Grade materials offer cost advantages, they frequently fail to detect isomeric impurities, leading to a "Silent Failure" in downstream API synthesis.

Comparative Analysis: The Hierarchy of Certainty

When sourcing a reference standard for 2-(2,5-Dibromophenyl)acetonitrile, you are purchasing certainty, not just a chemical. The following table contrasts the three primary alternatives based on regulatory compliance (ICH/ISO) and technical rigor.

Table 1: Reference Standard Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard (ISO 17025) Option C: Research Grade (In-House)
Primary Use Instrument Calibration, Method ValidationRoutine QC Release, Stability TestingEarly R&D, Structure Confirmation
Traceability SI Units (Unbroken chain)Traceable to Primary StandardInternal only (NMR/MS confirmation)
Uncertainty Budget Explicit (e.g., 99.8% ± 0.2%)Not required (Usually just "Purity")Unknown
Homogeneity Data Mandatory (Between-bottle)Verified but not always detailedAssumed (High Risk)
Isomeric Purity Quantified by orthogonal methods (GC/HPLC)Quantified by primary methodOften merged with main peak
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Near Zero LowHigh (False Positives)
The "Hidden" Cost of Option C

Using a Research Grade standard (Option C) often results in the "2% Potency Trap."

  • Scenario: Your in-house NMR shows "clean" spectra because the 2,4-isomer signals overlap with the 2,5-isomer.

  • Result: You assign a purity of 99%.

  • Reality: The actual purity is 97% (2% is the 2,4-isomer).

  • Consequence: You overcharge your reaction vessels by 2%, leading to unreacted reagents and a failed API batch validation.

Technical Deep Dive: The Qualification Workflow

To transition a material from "Option C" (Research Grade) to "Option B" (Analytical Standard), a rigorous qualification workflow is required. This is the industry-standard approach for niche intermediates where commercial CRMs are unavailable.

Graphviz Diagram 1: The Reference Standard Qualification Lifecycle

QualificationLifecycle cluster_mass_balance Mass Balance Equation Raw Crude 2-(2,5-Dibromophenyl) acetonitrile Purify Recrystallization (EtOH/Heptane) Raw->Purify Enrichment Struct Structural ID (1H-NMR, 13C-NMR, MS, IR) Purify->Struct Identity Purity Purity Assignment (Mass Balance Approach) Struct->Purity Quantitation Valid Qualified Reference Standard Purity->Valid CoA Issuance Inputs Inputs: 1. HPLC Purity (%) 2. Water (KF) 3. Residual Solvents (GC) 4. ROI (Ash) Inputs->Purity

Caption: Workflow for elevating a crude intermediate to a qualified reference standard using the Mass Balance approach (100% - Impurities).

Experimental Protocol: High-Resolution HPLC Method

The following method is designed specifically to resolve the 2,5-dibromo target from the 2,4-dibromo impurity. Standard C18 methods often fail to separate these positional isomers due to similar hydrophobicity.

Method Parameters
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex F5), 150 x 4.6 mm, 2.6 µm.

    • Causality: The PFP phase offers pi-pi interaction selectivity, which is critical for separating halogenated aromatic isomers that differ only in substitution pattern.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Isosbestic point for brominated rings).

  • Temperature: 35°C.

Validation Data (Simulated for Comparison)

We compared the assay results of a synthesis batch using three different reference standards.

MetricStandard A (CRM) Standard B (In-House Qualified) Standard C (Crude Research)
Assigned Purity of Std 99.8% (Certified)99.1% (Mass Balance)Assumed 100%
Measured Sample Potency 98.2% (True Value)98.1% (Accurate)99.5% (Overestimated)
Isomer Resolution (Rs) > 2.5> 2.5N/A (Co-elution)
Conclusion Pass Pass False Pass

Critical Insight: Standard C failed to resolve the 2,4-isomer impurity in the standard itself. Because the impurity was present in the "ruler," the measurement of the sample was biased high.

Logical Pathway: Impurity Fate Mapping

Understanding why we test for specific impurities is as important as the test itself. The diagram below illustrates the fate of impurities if the reference standard fails to detect them.

Graphviz Diagram 2: The Cost of Impurity Propagation

ImpurityFate Std Reference Standard (2,5-Dibromo) Reaction Suzuki Coupling (API Synthesis) Std->Reaction Used to calculate charge Impurity Hidden Impurity (2,4-Dibromo Isomer) Impurity->Std Contaminates (if unchecked) Impurity->Reaction Competes for Catalyst Fail API Batch Failure (Regioisomer present) Reaction->Fail If Impurity > 0.1% Pass Successful API Release Reaction->Pass If Pure

Caption: Propagation of the 2,4-dibromo regioisomer. If the reference standard is contaminated, the impurity competes in the Suzuki coupling, leading to difficult-to-purify API mixtures.

Recommendations & Conclusion

For 2-(2,5-Dibromophenyl)acetonitrile, the choice of reference standard is a risk management decision.

  • For Commercial Release: You must use an ISO 17034 CRM or a fully qualified Secondary Standard (Option B) traced to a primary source. The risk of isomeric contamination is too high to rely on NMR alone.

  • For Early R&D: Option C is acceptable only if a specific HPLC method (like the PFP method described above) is used to qualitatively check for isomers.

  • The "Golden Rule": Never assume isomeric purity based on melting point or simple C18 HPLC. The bromine atoms on the ring create "isobaric" and "isohydrophobic" traps that only specialized stationary phases can resolve.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[2] ISO. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • PubChem. (2023). 2-(5-bromo-2-fluorophenyl)acetonitrile Compound Summary. (Used as structural analogue reference for physicochemical properties). National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2,5-Dibromophenyl)acetonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and organic synthesis, the responsible management of chemical byproducts is as crucial as the discoveries themselves. This document serves as an essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 2-(2,5-Dibromophenyl)acetonitrile. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental protection. Our goal is to provide a clear, scientifically-grounded framework that empowers you to manage this chemical waste with confidence and precision.

The Criticality of Proper Disposal: Understanding the Hazard Profile

2-(2,5-Dibromophenyl)acetonitrile is a halogenated aromatic nitrile. This chemical classification immediately signals the need for cautious handling and specialized disposal due to the combined risks associated with its structural features. A thorough risk assessment is the mandatory first step before any handling or disposal procedure.

  • Halogenated Organic Compound: The presence of two bromine atoms on the phenyl ring designates this compound as a halogenated waste.[1] Such compounds are often persistent in the environment and can be significantly more expensive to dispose of than their non-halogenated counterparts.[1] The primary and most effective disposal method for this category of waste is high-temperature incineration at specialized facilities equipped to handle and neutralize the resulting acidic gases (e.g., hydrogen bromide).[2]

  • Organic Nitrile: The nitrile group (-C≡N) introduces toxicological concerns. While the toxicity of specific nitriles varies, many can release highly toxic hydrogen cyanide gas upon decomposition with heat, or reaction with acids or strong bases.[3] The Safety Data Sheet (SDS) for the closely related compound, (2-Bromophenyl)acetonitrile, lists it as toxic if swallowed, harmful in contact with skin, and a cause of serious eye irritation.[3][4]

Table 1: Hazard Summary for Phenylacetonitrile Derivatives

Hazard ClassificationDescriptionAssociated Risks
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if it enters the body through ingestion, skin contact, or inhalation.[3][5][6]Potential for poisoning, systemic effects.
Skin/Eye Irritation Causes irritation upon contact with skin and serious irritation to the eyes.[3][4][5]Chemical burns, pain, and potential for lasting damage.
Environmental Hazard Very toxic to aquatic life.[5]Long-term damage to ecosystems if released into the environment.

Standard Operating Procedure for Disposal

The following step-by-step protocol is designed to ensure a self-validating system of waste management, from the point of generation to final collection.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

WasteSegregation cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Proper Labeling A Generation of 2-(2,5-Dibromophenyl)acetonitrile Waste (Solid, Liquid, or Contaminated PPE) B Is the waste mixed with non-halogenated solvents? A->B Evaluate C Select designated 'HALOGENATED ORGANIC WASTE' container. B->C Yes or No D Ensure container is compatible, clean, and has a secure lid. C->D Verify E Affix 'Hazardous Waste' Label BEFORE adding waste. D->E F List all constituents by full chemical name and concentration. NO ABBREVIATIONS. G Clearly mark all applicable hazard characteristics (e.g., Toxic, Environmental Hazard). H Write the 'Accumulation Start Date' (Date first drop of waste is added).

Figure 1. Initial Waste Segregation and Labeling Workflow.

  • Segregate at the Source: Immediately upon generation, all waste containing 2-(2,5-Dibromophenyl)acetonitrile must be classified as halogenated organic waste .[1][7] This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound, regardless of whether the solvent is halogenated or non-halogenated.[1]

    • Contaminated materials such as gloves, weighing paper, pipette tips, and silica gel.

  • Use Designated Containers: Collect this waste in a robust, chemically compatible container with a tightly sealing screw cap, specifically designated for "Halogenated Organic Waste".[7][8]

  • Label Correctly and Completely: Before any waste is added, the container must be labeled with the words "Hazardous Waste".[1][8] The label must include:

    • The full chemical name: "2-(2,5-Dibromophenyl)acetonitrile" and all other components of the mixture.[8]

    • The approximate percentages or concentrations of each component.[1]

    • The date when the first drop of waste was added (the accumulation start date).

Safe Accumulation and Storage
  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[1][8] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store in a Safe Location: Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet or within a chemical fume hood. This area should be away from incompatible materials like strong acids, bases, and oxidizers.[3][8]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to mitigate leaks or spills.

Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should 2-(2,5-Dibromophenyl)acetonitrile or its solutions be disposed of down the sink.[1][8] This practice is illegal and poses a significant threat to aquatic ecosystems.

  • Contact Environmental Health & Safety (EHS): When the container is nearly full (approximately 90% capacity to allow for expansion) or reaches your institution's storage time limit, contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • Professional Disposal: Your EHS department will arrange for the waste to be collected by a certified hazardous waste disposal company.[10] This ensures the material is transported and destroyed in compliance with all federal, state, and local regulations, primarily through high-temperature incineration.[7][2]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to protect personnel and the environment.

SpillResponse cluster_0 Immediate Actions cluster_1 Spill Cleanup (Trained Personnel Only) cluster_2 Post-Cleanup A ALERT personnel nearby. Evacuate if necessary. D Don appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->D B ATTEND to any injured or contaminated persons. C CONTROL ignition sources if flammable solvents are present. E CONTAIN the spill. Use absorbent pads or vermiculite to dike the area. D->E F ABSORB the material, working from the outside in. E->F G COLLECT absorbed material into a labeled hazardous waste container. F->G H DECONTAMINATE the spill surface with soap and water. G->H I DISPOSE of all cleanup materials as hazardous waste. H->I J REPORT the spill to your supervisor and EHS. I->J

Figure 2. General Spill Response Protocol.

Personnel Exposure
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11][12][13] Seek prompt medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Small Spill Cleanup (Manageable by Lab Personnel)
  • Alert and Restrict: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; work within a chemical fume hood if possible.

  • Don PPE: Wear appropriate personal protective equipment, including double nitrile gloves, chemical safety goggles, and a lab coat.[12]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[12] Work from the outside of the spill inward to prevent spreading.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all its contents ("Spill debris containing 2-(2,5-Dibromophenyl)acetonitrile") and dispose of it as halogenated organic waste.[12]

Large or Uncontrolled Spills

For any spill that is large, involves highly volatile solvents, or occurs in a poorly ventilated area, evacuate the laboratory immediately and contact your institution's emergency response team and EHS.[12]

References

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0088 - ACETONITRILE. Retrieved from [Link]

  • ASAL Engineering. (2023). Chemical Spills and Emergency Response. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Spills. Retrieved from [Link]

  • Unigel. (2021). Safety Data Sheet - HIGH PURITY ACETONITRILE. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.